2-Iodo-1-indanone
Description
Structure
3D Structure
Properties
IUPAC Name |
2-iodo-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCUBXRVXPVFPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=CC=CC=C21)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20451813 | |
| Record name | 2-Iodo-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113021-30-0 | |
| Record name | 2-Iodo-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Iodo-1-indanone
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthesis of 2-iodo-1-indanone, a valuable intermediate in organic synthesis and pharmaceutical research. The guide details the core reaction mechanism, provides a specific experimental protocol, and presents quantitative data for the synthesis.
Introduction
This compound is a halogenated derivative of 1-indanone. The introduction of an iodine atom at the α-position to the carbonyl group makes it a versatile precursor for further molecular elaborations, enabling the synthesis of a wide range of more complex molecules. The primary route to this compound involves the direct α-iodination of 1-indanone.
Reaction Mechanism: α-Iodination of 1-Indanone
The synthesis of this compound from 1-indanone proceeds via an α-iodination reaction. A particularly effective and environmentally conscious method utilizes molecular iodine in the presence of copper(II) oxide (CuO) in methanol.[1] The mechanism of this reaction involves several key steps.
Initially, 1-indanone undergoes keto-enol tautomerization to form its enol isomer. This tautomerization is a crucial step as the enol form is the nucleophilic species that attacks the electrophilic iodine.
A proposed mechanism suggests that copper(II) oxide plays a multifaceted role in this transformation.[1][2] It is believed to act as a catalyst to generate a more reactive iodonium ion (I+) from molecular iodine. Subsequently, the enol of 1-indanone attacks the electrophilic iodine species to form a C-I bond at the α-position, yielding this compound and releasing a proton and an iodide ion. The copper(II) oxide also serves as a base to neutralize the hydrogen iodide (HI) byproduct formed during the reaction. Furthermore, it is suggested that CuO can reoxidize the iodide ion (I-) back to molecular iodine (I2), allowing for a more efficient use of the iodine reagent.[1][2]
Figure 1: Proposed reaction mechanism for the CuO-mediated α-iodination of 1-indanone.
Experimental Protocols
The following section details the experimental procedure for the synthesis of this compound from 1-indanone, based on the method developed by Yin et al. (2007).[1]
Materials and Reagents
-
1-Indanone
-
Iodine (I₂)
-
Copper(II) oxide (CuO), finely powdered
-
Methanol (CH₃OH)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-indanone (1.0 mmol), iodine (1.0 mmol), and finely powdered copper(II) oxide (1.0 mmol).
-
Solvent Addition: Add methanol (10 mL) to the flask.
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 65 °C) with vigorous stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Extraction: The residue is partitioned between ethyl acetate (20 mL) and water (20 mL). The aqueous layer is further extracted with ethyl acetate (2 x 10 mL).
-
Washing: The combined organic layers are washed sequentially with saturated aqueous sodium thiosulfate solution (to remove unreacted iodine), water, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
References
Synthesis of 2-Iodo-1-indanone from 1-indanone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-iodo-1-indanone, a valuable intermediate in organic synthesis and drug development. The document details the most effective and contemporary methods for the α-iodination of 1-indanone, with a focus on a highly efficient copper-catalyzed process. Alternative green methodologies are also discussed to provide a broader perspective on available synthetic routes. This guide includes detailed experimental protocols, quantitative data, reaction mechanisms, and characterization data to assist researchers in the practical application of these synthetic methods.
Introduction
α-Halo ketones are a critical class of organic intermediates due to their versatile reactivity, enabling the formation of a wide array of carbon-carbon and carbon-heteroatom bonds. Among these, α-iodo ketones are particularly reactive and find extensive use in nucleophilic substitution reactions and cross-coupling chemistries. This compound, a derivative of the bicyclic ketone 1-indanone, serves as a key building block in the synthesis of various complex organic molecules and pharmacologically active compounds. This guide focuses on the efficient synthesis of this compound from its readily available precursor, 1-indanone.
Synthetic Methodologies
The direct α-iodination of ketones can be achieved through various methods. This section details a highly efficient copper-catalyzed method and discusses a notable green alternative.
Copper(II) Oxide-Catalyzed Iodination
A highly efficient and clean method for the direct α-iodination of aromatic ketones, including 1-indanone, utilizes a combination of copper(II) oxide (CuO) and molecular iodine (I₂) in methanol.[1] This method offers high yields and avoids the use of harsh acidic conditions or hazardous reagents.
Reaction Scheme:
The reaction proceeds smoothly under neutral conditions, with CuO playing a multifaceted role as a catalyst to generate the reactive iodonium ion (I⁺), a base to neutralize the hydrogen iodide (HI) byproduct, and an oxidizing agent to regenerate molecular iodine from iodide.[1]
Quantitative Data for Copper-Catalyzed Iodination of Aromatic Ketones:
| Substrate | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Indanone | This compound | CuO, I₂ | Methanol | 65 (reflux) | 1-12 | High (not specified) |
| Acetophenone | α-Iodoacetophenone | CuO, I₂ | Methanol | 65 (reflux) | 1 | 95 |
| 4-Methoxyacetophenone | 4-Methoxy-α-iodoacetophenone | CuO, I₂ | Methanol | 65 (reflux) | 1 | 99 |
| 4-Chloroacetophenone | 4-Chloro-α-iodoacetophenone | CuO, I₂ | Methanol | 65 (reflux) | 3 | 92 |
Note: While the source confirms the successful application to 1-indanone, a specific yield was not provided. The yields for other aromatic ketones suggest the reaction is generally high-yielding.
Alternative Green Method: Aerobic Oxidative Iodination
For researchers interested in environmentally benign synthetic routes, an alternative "on water" method for the aerobic oxidative iodination of ketones has been developed. This process uses molecular iodine as the iodine source, air as the terminal oxidant, and sodium nitrite (NaNO₂) as a catalyst in an aqueous medium. The reaction is promoted by sulfuric acid. This approach represents a greener alternative to methods requiring organic solvents and stoichiometric heavy metal oxidants.
Experimental Protocols
Detailed Protocol for Copper(II) Oxide-Catalyzed Iodination
This protocol is adapted from the general procedure for the α-iodination of aromatic ketones.[1]
Materials:
-
1-Indanone (1.0 eq)
-
Copper(II) oxide (CuO), finely powdered (1.0 eq)
-
Iodine (I₂) (1.0 eq)
-
Anhydrous Methanol (MeOH)
-
10% Sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a well-stirred solution of 1-indanone in anhydrous methanol, add finely powdered copper(II) oxide and iodine.
-
Stir the mixture for 5 minutes at room temperature.
-
Heat the mixture to reflux (approximately 65 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (disappearance of the starting material, typically within 1-12 hours), cool the mixture to room temperature.
-
Filter the mixture to remove insoluble solids.
-
Remove the solvent from the filtrate under reduced pressure.
-
To the residue, add a 10% aqueous solution of sodium thiosulfate to quench any remaining iodine.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel.
Mandatory Visualizations
Reaction Mechanism of Copper-Catalyzed Iodination
The proposed mechanism for the copper(II) oxide-catalyzed α-iodination of 1-indanone involves several key steps, including the formation of the enol, generation of the electrophilic iodine species, and regeneration of the catalyst.
Caption: Proposed mechanism for the CuO-catalyzed α-iodination of 1-indanone.
Experimental Workflow
The following diagram outlines the key steps in the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Characterization Data
Proper characterization of the starting material and the final product is essential for confirming the success of the synthesis.
1-Indanone (Starting Material)
| Property | Value |
| Molecular Formula | C₉H₈O |
| Molar Mass | 132.16 g/mol |
| Appearance | Off-white crystalline solid |
| Melting Point | 38-42 °C |
| ¹H NMR (CDCl₃) | δ ~7.7 (d, 1H), ~7.6 (t, 1H), ~7.5 (d, 1H), ~7.35 (t, 1H), ~3.1 (t, 2H), ~2.7 (t, 2H) ppm |
| ¹³C NMR (CDCl₃) | δ ~207 (C=O), ~155, ~137, ~134, ~128, ~127, ~124, ~36 (CH₂), ~26 (CH₂) ppm |
| IR (KBr) | ~1700 cm⁻¹ (C=O stretch) |
| Mass Spectrum (EI) | m/z 132 (M⁺), 104, 76 |
This compound (Product)
| Property | Predicted Value |
| Molecular Formula | C₉H₇IO |
| Molar Mass | 258.06 g/mol |
| Appearance | Expected to be a solid, possibly pale yellow |
| ¹H NMR (CDCl₃) | Aromatic protons (4H) expected in the δ 7.3-7.8 ppm region. The CH₂ group protons (2H) adjacent to the carbonyl will be shifted downfield. The CHI proton is expected to be a multiplet further downfield from the original CH₂ protons. |
| ¹³C NMR (CDCl₃) | The C=O carbon is expected around δ 205 ppm. The CHI carbon will show a significant upfield shift due to the heavy atom effect of iodine. Aromatic carbons are expected in the δ 125-155 ppm range. |
| IR (KBr) | The C=O stretching frequency is expected to be in the range of 1705-1725 cm⁻¹. |
| Mass Spectrum (EI) | The molecular ion peak (M⁺) is expected at m/z 258. A prominent peak corresponding to the loss of iodine (M-127) at m/z 131 is anticipated. |
Conclusion
The synthesis of this compound from 1-indanone can be effectively achieved using a copper(II) oxide-catalyzed iodination reaction in methanol. This method is advantageous due to its high efficiency, mild reaction conditions, and the multifunctional role of the copper oxide reagent. For laboratories focused on green chemistry principles, alternative methods such as aerobic oxidative iodination offer a promising avenue. This guide provides the necessary procedural details and mechanistic insights to enable researchers to successfully synthesize and characterize this important synthetic intermediate. Further research to fully characterize this compound with experimental spectroscopic data is encouraged to supplement the predicted values provided herein.
References
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2-Iodo-1-indanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-1-indanone is a halogenated derivative of 1-indanone, a bicyclic ketone with a benzene ring fused to a cyclopentanone ring. The presence of an iodine atom at the α-position to the carbonyl group significantly influences the molecule's reactivity, making it a valuable synthetic intermediate in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its potential applications in drug discovery and development. The indanone scaffold is a privileged structure in medicinal chemistry, found in a variety of pharmacologically active compounds with anticancer, neuroprotective, and anti-inflammatory properties.[1][2][3][4]
Chemical Properties and Data Presentation
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₇IO | [5] |
| Molecular Weight | 258.06 g/mol | [5] |
| CAS Number | 113021-30-0 | [5] |
| Melting Point | 67-69 °C | [5] |
| Appearance | Solid | |
| Solubility | Soluble in organic solvents like methanol, ethanol, dichloromethane. | [5] |
Spectroscopic Data:
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals for the aromatic protons in the downfield region (typically δ 7.0-8.0 ppm). The methylene protons of the indanone ring and the proton at the α-position (adjacent to the iodine) will appear in the upfield region. The chemical shift of the α-proton will be influenced by the deshielding effect of both the carbonyl group and the iodine atom.
¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit a characteristic signal for the carbonyl carbon in the highly deshielded region (δ 190-210 ppm).[6] The aromatic carbons will resonate in the δ 120-150 ppm range. The carbon bearing the iodine atom will also show a significant downfield shift due to the halogen's electronegativity.
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically in the range of 1690-1715 cm⁻¹.[7][8] Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, while aliphatic C-H stretches will appear in the 2850-2960 cm⁻¹ region.[9]
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 258.06. The fragmentation pattern is expected to involve the loss of iodine and other characteristic fragments of the indanone core.[10][11][12][13][14]
Synthesis and Experimental Protocols
The most common method for the synthesis of α-haloketones is the direct halogenation of the corresponding ketone.[15] A highly efficient and environmentally friendly method for the direct α-iodination of aromatic ketones, including 1-indanone, has been reported.[5]
Experimental Protocol: α-Iodination of 1-Indanone[5]
This protocol is based on the method described by Yin et al. in Synthesis (2007).
Materials:
-
1-Indanone
-
Iodine (I₂)
-
Copper(II) oxide (CuO)
-
Methanol (MeOH)
Procedure:
-
To a solution of 1-indanone (1.0 mmol) in methanol (10 mL), add iodine (1.2 mmol) and copper(II) oxide (1.2 mmol).
-
The reaction mixture is stirred at reflux (65 °C) for 1 hour.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford this compound.
Yield:
-
The reported yield for the α-iodination of 1-indanone using this method is 98%.[5]
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for the α-iodination of 1-indanone.
Reactivity of this compound
The reactivity of this compound is primarily dictated by the presence of the α-iodo ketone moiety. This functional group provides two electrophilic centers: the carbonyl carbon and the α-carbon bearing the iodine atom. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack.[5]
Nucleophilic Substitution Reactions
This compound is expected to readily undergo nucleophilic substitution reactions at the α-position, where the iodide ion serves as a good leaving group.[16] A variety of nucleophiles, including amines, thiols, and alkoxides, can be employed to introduce new functional groups at this position.
Reaction with Amines: The reaction of this compound with primary or secondary amines is expected to yield 2-amino-1-indanone derivatives. These compounds are valuable scaffolds in medicinal chemistry. However, over-alkylation can be a potential side reaction.[17][18][19]
Diagram of Nucleophilic Substitution with Amines:
Caption: Nucleophilic substitution of this compound with an amine.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond in this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the α-position.
a) Sonogashira Coupling: The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide.[1][20][21] this compound can be expected to react with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst to yield 2-alkynyl-1-indanone derivatives. These products can serve as versatile intermediates for the synthesis of more complex molecules.[22]
Diagram of a General Sonogashira Coupling Pathway:
Caption: Catalytic cycle of the Sonogashira coupling reaction.
b) Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene.[23][24][25][26][27] this compound could potentially undergo a Heck reaction with various alkenes to introduce a vinyl group at the α-position, leading to the formation of 2-vinyl-1-indanone derivatives.
c) Suzuki Coupling: The Suzuki reaction is a versatile method for the formation of carbon-carbon bonds by coupling an organoboron compound with an organohalide.[10][22][28][26][29][30][31][32] this compound is a suitable substrate for Suzuki coupling with boronic acids or their esters, providing a route to 2-aryl or 2-vinyl-1-indanone derivatives.
Synthesis of Heterocycles
α-Haloketones are widely used as precursors for the synthesis of various heterocyclic compounds.[5] this compound can react with a range of dinucleophiles to construct fused or spiro-heterocyclic systems incorporating the indanone framework. For example, reaction with thioamides can lead to the formation of thiazole derivatives, while reaction with amidines can yield imidazoles.[33]
Applications in Drug Discovery and Development
The indanone core is a key structural motif in numerous biologically active molecules.[2][3][4][34] The ability to functionalize the 2-position of the indanone scaffold through the intermediacy of this compound opens up avenues for the synthesis of novel analogs of known drugs and the exploration of new chemical space for drug discovery. For instance, derivatives of 2-aminoindan are known to have applications in pharmaceuticals. The synthesis of such compounds could potentially start from this compound.[35][36] While specific biological data for this compound is not widely reported, its utility as a synthetic intermediate for bioactive compounds is significant.
Diagram of Logical Relationships in Drug Discovery:
References
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- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 5. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. Interpreting IR Spectra [chemistrysteps.com]
- 9. www1.udel.edu [www1.udel.edu]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. uab.edu [uab.edu]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 16. gacariyalur.ac.in [gacariyalur.ac.in]
- 17. youtube.com [youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
- 20. alfa-chemistry.com [alfa-chemistry.com]
- 21. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 22. ocf.berkeley.edu [ocf.berkeley.edu]
- 23. youtube.com [youtube.com]
- 24. Heck reaction - Wikipedia [en.wikipedia.org]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. Heck Reaction [organic-chemistry.org]
- 27. Indanone synthesis [organic-chemistry.org]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 30. chem.libretexts.org [chem.libretexts.org]
- 31. organicchemistrydata.org [organicchemistrydata.org]
- 32. compoundchem.com [compoundchem.com]
- 33. Cytotoxicity and utility of 1-indanone in the synthesis of some new heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031266) [hmdb.ca]
- 36. compoundchem.com [compoundchem.com]
Electrophilic alpha-iodination of 1-indanone mechanism
An In-depth Technical Guide to the Electrophilic Alpha-Iodination of 1-Indanone
Introduction
1-Indanone is a bicyclic aromatic ketone that serves as a core structural motif in numerous biologically active molecules and natural products.[1][2] The functionalization of the α-position to the carbonyl group is a critical step in the synthesis of various derivatives. Specifically, α-iodination provides a versatile synthetic handle, as the iodo-group is an excellent leaving group for subsequent nucleophilic substitution and a key participant in cross-coupling reactions. This technical guide provides a comprehensive overview of the mechanisms, experimental protocols, and quantitative data associated with the electrophilic α-iodination of 1-indanone and related ketones, tailored for researchers in synthetic chemistry and drug development.
Core Mechanisms of Alpha-Iodination
The α-halogenation of ketones like 1-indanone proceeds through the formation of a nucleophilic enol or enolate intermediate, which then reacts with an electrophilic halogen source.[3][4] The reaction can be catalyzed by either acid or base, each following a distinct mechanistic pathway.
Acid-Catalyzed Mechanism
Under acidic conditions, the α-iodination of 1-indanone involves the formation of an enol intermediate. Kinetic studies on similar ketones, such as acetone, have shown that the reaction rate is first-order with respect to the ketone and the acid catalyst, but zero-order with respect to the halogen concentration.[5][6][7] This indicates that the rate-determining step is the formation of the enol, which then rapidly reacts with iodine.[6]
The mechanism proceeds via the following steps:
-
Protonation of the Carbonyl Oxygen : The reaction is initiated by the reversible protonation of the carbonyl oxygen by an acid catalyst (H₃O⁺).[5]
-
Enol Formation (Rate-Determining Step) : A base (e.g., H₂O) removes a proton from the α-carbon, leading to the formation of a C=C double bond and the neutral enol tautomer. This tautomerization is the slow, rate-determining step of the overall reaction.[3][5][6]
-
Electrophilic Attack : The electron-rich double bond of the enol acts as a nucleophile, attacking the electrophilic iodine molecule (I₂). This forms a protonated α-iodoketone intermediate.[5]
-
Deprotonation : A base (e.g., H₂O) removes the proton from the carbonyl oxygen to regenerate the acid catalyst and yield the final 2-iodo-1-indanone product.[5]
Caption: Acid-catalyzed α-iodination of 1-indanone.
Base-Promoted Mechanism
In the presence of a base, the reaction proceeds through an enolate anion. The mechanism involves:
-
Enolate Formation : A base removes an acidic α-proton to form a resonance-stabilized enolate anion.[4][5]
-
Nucleophilic Attack : The nucleophilic enolate attacks a molecule of elemental iodine, displacing an iodide ion to form the α-iodinated product.[5]
A key feature of the base-promoted mechanism is that the introduction of an electron-withdrawing halogen atom increases the acidity of the remaining α-protons.[4] This makes the mono-halogenated product more susceptible to further deprotonation and halogenation than the starting material, often leading to poly-halogenated products.[4][5] For methyl ketones, this can proceed to the haloform reaction.[8]
Caption: Base-promoted α-iodination of 1-indanone.
Experimental Protocols and Reagent Systems
Several reagent systems have been developed for the α-iodination of ketones, offering varying degrees of efficiency, selectivity, and environmental compatibility.
Common Iodinating Reagents
-
Molecular Iodine (I₂) with an Oxidant : To improve efficiency and utilize both iodine atoms, molecular iodine is often used with an oxidant like hydrogen peroxide (H₂O₂) or Oxone®.[9][10][11] The oxidant converts the iodide byproduct (I⁻) back to the electrophilic I₂.
-
N-Iodosuccinimide (NIS) : NIS is a mild and effective source of electrophilic iodine, often used for substrates sensitive to acidic or strongly oxidizing conditions. Kinetic studies using NIS for ketone iodination have also confirmed that the acid-catalyzed enolization is the rate-determining step.
-
Iodine with Copper(II) Oxide (CuO) : Under neutral conditions, CuO can catalyze the iodination of aromatic ketones.[12] It is believed to activate iodine to a more reactive iodonium species and neutralize the HI byproduct.[12]
Representative Experimental Protocol (I₂/H₂O₂ System)
This protocol is adapted from a general green methodology for the iodination of aryl alkyl ketones.[10][11]
-
Reaction Setup : To a round-bottom flask, add 1-indanone (1.0 eq.).
-
Reagent Addition : Add molecular iodine (I₂, 0.5 eq.) and 30% aqueous hydrogen peroxide (H₂O₂, 0.6 eq.). For reactions requiring a catalyst, a catalytic amount of an acid like H₂SO₄ (e.g., 0.1 eq.) can be added.[9]
-
Reaction Conditions : Stir the mixture vigorously at a specified temperature (e.g., room temperature or heated) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Workup : Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine.
-
Extraction : Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: General experimental workflow for α-iodination.
Quantitative Data Summary
The efficiency of α-iodination can vary significantly based on the substrate, catalyst, and reaction conditions. The table below summarizes data for the iodination of 1-indanone and related aromatic ketones from various studies.
| Substrate | Reagents & Conditions | Yield (%) | Reference |
| Aryl Methoxy 1-Indanone | I₂ / 30% aq. H₂O₂, solvent-free | Good to Excellent | [10][11] |
| Acetophenone | I₂ / 30% aq. H₂O₂, H₂SO₄ (cat.), MeOH | 92% | [9] |
| Acetophenone | I₂ / NH₄NO₃, H₂SO₄ (cat.), air, CH₃CN | 90% | [9] |
| Aromatic Ketones | I₂ / CuO, solvent-free, 100°C | 85-95% | [12] |
| Various Ketones | NH₄I / Oxone®, MeOH, rt | 70-94% | [10] |
| Acetophenone | NIS, HClO₄ (cat.), aq. Acetic Acid | N/A (Kinetics) |
Note: "Good to Excellent" indicates high but unspecified yields in the cited literature. N/A (Not Applicable) is used where the study focused on kinetics rather than synthetic yield.
Conclusion
The electrophilic α-iodination of 1-indanone is a fundamental transformation in organic synthesis, providing access to valuable intermediates for drug discovery and materials science. The reaction can be effectively controlled through either acid- or base-catalyzed pathways, with the acid-catalyzed enol mechanism generally preferred to avoid poly-halogenation. Modern protocols utilizing reagents like I₂ with an oxidant or NIS offer efficient and often environmentally benign routes to the desired this compound product. The choice of methodology depends on the specific substrate, desired selectivity, and scalability requirements of the research objective.
References
- 1. pcliv.ac.uk [pcliv.ac.uk]
- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Video: Base-Promoted α-Halogenation of Aldehydes and Ketones [jove.com]
- 5. iodination of ketones acid/base catalysed mechanism reacting iodine with ketones propanone reagents reaction conditions organic synthesis [docbrown.info]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scribd.com [scribd.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Iodoketone synthesis by iodination [organic-chemistry.org]
A Technical Guide to the Synthesis of 2-Iodo-1-indanone: Starting Materials and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthetic routes toward 2-iodo-1-indanone, a valuable intermediate in organic synthesis and drug discovery. The primary focus is on the direct α-iodination of 1-indanone, with a detailed examination of the necessary starting materials and experimental procedures. Additionally, this guide outlines a common and efficient method for the preparation of the precursor, 1-indanone, via intramolecular Friedel-Crafts acylation.
Core Synthetic Pathway
The synthesis of this compound is most directly achieved through the α-iodination of 1-indanone. A highly effective and clean method for this transformation involves the use of molecular iodine in the presence of copper(II) oxide.[1][2] The precursor, 1-indanone, is commonly synthesized via the intramolecular Friedel-Crafts cyclization of 3-phenylpropionic acid or its more reactive derivative, 3-phenylpropionyl chloride.[3][4][5]
The overall synthetic workflow can be visualized as a two-step process starting from 3-phenylpropionic acid.
Data Presentation: A Comparative Summary of Synthetic Protocols
The following tables summarize the quantitative data for the synthesis of 1-indanone and its subsequent iodination.
Table 1: Synthesis of 1-Indanone via Intramolecular Friedel-Crafts Acylation
| Starting Material | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Phenylpropionyl Chloride | AlCl₃ (1.2 eq) | Dichloromethane | 25 | 2 | >98 | [3] |
| 3-Phenylpropionic Acid | Triflic Acid (4 eq) | Dichloromethane | 25 | 12 | >95 | [3] |
| 3-Phenylpropionic Acid | Phosphotungstic acid | Carbon tetrachloride | 60 | 2 | >96 | [6] |
Table 2: Synthesis of this compound via α-Iodination
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Indanone | I₂ (1.0 eq), CuO (1.0 eq) | Methanol | Reflux (65) | 1-12 | High (not specified for 1-indanone) | [1][2] |
Experimental Protocols
Protocol 1: Synthesis of 1-Indanone from 3-Phenylpropionyl Chloride
This protocol details the intramolecular Friedel-Crafts acylation of 3-phenylpropionyl chloride.[3]
Materials:
-
3-Phenylpropionyl chloride (1.0 eq)
-
Anhydrous aluminum chloride (AlCl₃) (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Crushed ice
-
Concentrated HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Flame-dry a three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel under an inert atmosphere.
-
Dissolve 3-phenylpropionyl chloride in anhydrous dichloromethane to a concentration of approximately 0.2 M.
-
Cool the flask to 0 °C using an ice-water bath.
-
Begin adding anhydrous AlCl₃ in small portions over 30-45 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and a small amount of concentrated HCl. Caution: This quenching step is highly exothermic.
-
Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-indanone.
-
The product can be further purified by column chromatography or distillation if necessary.
Protocol 2: Synthesis of this compound from 1-Indanone
This protocol is a general procedure for the direct α-iodination of aromatic ketones as described by Yin et al.[1][2]
Materials:
-
1-Indanone (1.0 eq, 5.0 mmol)
-
Iodine (I₂) (1.0 eq, 5.0 mmol, 1.27 g)
-
Copper(II) oxide (CuO), finely powdered (1.0 eq, 5.0 mmol, 0.40 g)
-
Anhydrous methanol (20 mL)
-
10% Na₂S₂O₃ solution
-
Ethyl acetate (EtOAc)
-
Anhydrous Na₂SO₄
Procedure:
-
To a well-stirred solution of 1-indanone (5.0 mmol) in anhydrous methanol (20 mL) in a round-bottom flask, add finely powdered CuO (0.40 g, 5.0 mmol) and I₂ (1.27 g, 5.0 mmol).
-
Stir the mixture for 5 minutes at room temperature and then heat to reflux.
-
Monitor the reaction by TLC until the starting material (1-indanone) has been consumed (typically 1-12 hours).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the solid residue.
-
Remove the solvent from the filtrate under reduced pressure.
-
Pour the residue into a 10% Na₂S₂O₃ solution (50 mL) to quench any remaining iodine.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography on silica gel.
Logical Relationships and Workflow Diagram
The following diagram illustrates the logical workflow for the synthesis and purification of this compound.
References
- 1. Highly Efficient and Clean Method for Direct α-Iodination of Aromatic Ketones [organic-chemistry.org]
- 2. sciencemadness.org [sciencemadness.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN109678685B - Preparation method of 1-indanone and derivatives thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physical Characteristics of 2-Iodo-1-indanone Powder
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical characteristics of 2-Iodo-1-indanone powder, a compound of interest in synthetic organic chemistry and drug development. The information presented herein is curated to assist researchers in its handling, characterization, and application in further scientific endeavors.
Core Physical Properties
This compound is a derivative of 1-indanone, characterized by the presence of an iodine atom at the second position of the indanone ring. Its physical properties are crucial for its use in chemical reactions and formulation studies.
Appearance and Composition
This compound typically presents as a solid crystalline powder. While the specific color can vary depending on purity and crystalline form, related indanone compounds often exhibit a pale yellow to brown hue. The fundamental chemical identity of the compound is established by its molecular formula and weight.
| Property | Value | Reference |
| CAS Number | 113021-30-0 | [1] |
| Molecular Formula | C₉H₇IO | [2] |
| Molecular Weight | 258.06 g/mol | [2] |
Thermal and Density Properties
The melting point of a crystalline solid is a critical indicator of its purity. The density provides insight into the packing of the molecules in the solid state.
| Property | Value | Reference |
| Melting Point | 67-69 °C | [1] |
| Boiling Point | Data not available | |
| Density | 1.87 g/cm³ | [1] |
Solubility Profile
Experimental Protocols
The following sections detail standardized experimental methodologies for the determination of the key physical properties of this compound powder.
Melting Point Determination
The melting point of this compound powder can be accurately determined using the capillary method with a melting point apparatus.[5][6][7][8]
Methodology:
-
Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[6]
-
Apparatus Setup: The capillary tube is placed in the heating block of a calibrated melting point apparatus.
-
Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Data Recording: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting point range. For a pure compound, this range should be narrow, typically within 1-2 °C.
Solubility Determination
A qualitative assessment of the solubility of this compound can be performed through systematic testing in a range of solvents.[9][10][11][12]
Methodology:
-
Sample and Solvent Preparation: A small, accurately weighed amount of this compound powder (e.g., 10 mg) is placed into a series of test tubes.
-
Solvent Addition: A measured volume of a specific solvent (e.g., 1 mL) is added to each test tube. A range of solvents with varying polarities should be tested, including water, ethanol, methanol, dichloromethane, ethyl acetate, and hexane.
-
Mixing and Observation: Each tube is agitated vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., 25 °C).
-
Classification: The solubility is determined by visual inspection. The compound is classified as "soluble" if it completely dissolves, "partially soluble" if some solid remains, and "insoluble" if the solid does not appear to dissolve.
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for the physical characterization of this compound powder.
Caption: Workflow for Physical Characterization.
References
- 1. CAS # 113021-30-0, this compound, 2-Iodoindanone, 2,3-Dihydro-2-iodo-1H-inden-1-one - chemBlink [ww.chemblink.com]
- 2. pschemicals.com [pschemicals.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. CAS 83-33-0: 1-Indanone | CymitQuimica [cymitquimica.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. Determination of Melting Point [wiredchemist.com]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 9. chem.ws [chem.ws]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. m.youtube.com [m.youtube.com]
- 12. Khan Academy [khanacademy.org]
The Stability and Degradation of 2-Iodo-1-indanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and degradation of 2-Iodo-1-indanone, a key intermediate in various synthetic applications. Understanding the chemical stability of this compound is crucial for ensuring its quality, and for the development of stable formulations and storage conditions in pharmaceutical and chemical research. This document outlines potential degradation pathways, provides detailed experimental protocols for stability-indicating studies, and presents data in a structured format to facilitate interpretation.
Chemical Profile of this compound
This compound (CAS No: 113021-30-0) is an α-halo ketone with the chemical formula C₉H₇IO.[1] Its structure, featuring an indanone core with an iodine atom at the α-position to the carbonyl group, makes it a versatile synthetic building block but also susceptible to specific degradation pathways.[2][3] The reactivity of α-halo ketones is largely influenced by the inductive effect of the carbonyl group, which polarizes the carbon-halogen bond and makes the α-carbon more electrophilic.[4]
Key Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₉H₇IO | [1] |
| Molecular Weight | 258.06 g/mol | [5] |
| Melting Point | 67-69 °C | [5] |
| Appearance | Solid | |
| Storage Temperature | 2-8°C |
Potential Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be anticipated under forced degradation conditions, which are essential to study according to ICH guidelines.[6][7] These studies help in identifying likely degradation products and understanding the intrinsic stability of the molecule.[7]
Hydrolytic Degradation
Hydrolysis is a common degradation pathway for many organic compounds. For this compound, hydrolysis under acidic, basic, and neutral conditions can lead to different products.
-
Acidic and Neutral Hydrolysis: Under acidic or neutral conditions, nucleophilic substitution of the iodide by a hydroxyl group is a probable pathway, leading to the formation of 2-hydroxy-1-indanone.
-
Basic Hydrolysis (Favorskii Rearrangement): In the presence of a base, α-halo ketones are known to undergo the Favorskii rearrangement.[3] This pathway involves the formation of a cyclopropanone intermediate, which then undergoes ring-opening to yield a carboxylic acid derivative. For this compound, this could lead to the formation of indan-1-carboxylic acid.
Oxidative Degradation
Oxidative stress, typically induced by agents like hydrogen peroxide, can lead to a variety of degradation products.[8] For this compound, potential oxidative degradation pathways include:
-
Oxidation of the Ketone: The ketone functionality can be susceptible to oxidation, potentially leading to ring-opening products.
-
Deiodination: The carbon-iodine bond can be cleaved under oxidative conditions, leading to the formation of 1-indanone and other related products.[9]
Photolytic Degradation
Exposure to light, particularly UV radiation, can induce photolytic degradation. The energy from photons can lead to the homolytic cleavage of the C-I bond, which is generally weaker than C-Cl or C-Br bonds, to form radical intermediates. These radicals can then participate in a variety of subsequent reactions, leading to a complex mixture of degradation products.
A diagram illustrating these potential degradation pathways is provided below.
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are crucial for identifying potential degradants and establishing the stability-indicating nature of analytical methods.[6] The following are detailed experimental protocols for conducting forced degradation studies on this compound.
General Sample Preparation
A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as acetonitrile or methanol. This stock solution is then used for the individual stress studies.
Hydrolytic Degradation Protocol
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the mixture at 80°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase for analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature for 4 hours.
-
Neutralize with an appropriate volume of 0.1 M HCl.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of purified water.
-
Heat the mixture at 80°C for 48 hours.
-
Cool to room temperature and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Oxidative Degradation Protocol
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase for analysis.
Photolytic Degradation Protocol
-
Expose a solution of this compound (0.1 mg/mL in a suitable solvent) to a photostability chamber that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
Samples should be analyzed at appropriate time points.
Thermal Degradation Protocol
-
Keep a solid sample of this compound in a hot air oven at 105°C for 48 hours.
-
After exposure, allow the sample to cool to room temperature.
-
Prepare a solution of the stressed sample at a concentration of 0.1 mg/mL for analysis.
The following diagram illustrates a typical experimental workflow for these forced degradation studies.
Data Presentation and Interpretation
The results of the forced degradation studies should be presented in a clear and concise manner to allow for easy comparison and interpretation. The use of a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection, is essential for separating and identifying the degradation products.
Hypothetical Quantitative Data Summary
The following table summarizes hypothetical results from forced degradation studies on this compound.
| Stress Condition | % Degradation of this compound | Major Degradation Products (Hypothetical) |
| 0.1 M HCl, 80°C, 24h | 15% | 2-Hydroxy-1-indanone |
| 0.1 M NaOH, RT, 4h | 85% | Indan-1-carboxylic acid |
| Water, 80°C, 48h | 5% | 2-Hydroxy-1-indanone |
| 3% H₂O₂, RT, 24h | 25% | 1-Indanone, Ring-opened products |
| Photolysis (ICH Q1B) | 40% | Multiple unidentified products |
| Thermal (105°C, 48h, solid) | < 2% | No significant degradation |
Interpretation of Results
Based on the hypothetical data, this compound is highly susceptible to degradation under basic and photolytic conditions. It shows moderate degradation under oxidative and acidic conditions, and is relatively stable to neutral hydrolysis and thermal stress in the solid state. The significant degradation under basic conditions, likely via the Favorskii rearrangement, is a key stability concern. The formation of multiple products under photolytic stress suggests a complex degradation pathway involving radical intermediates.
Conclusion and Recommendations
This technical guide provides a framework for understanding and evaluating the stability of this compound. The inherent reactivity of the α-iodo ketone functionality makes it susceptible to degradation under various conditions, particularly in basic and photolytic environments. For researchers and drug development professionals working with this compound, it is recommended to:
-
Conduct comprehensive forced degradation studies to identify and characterize all potential degradation products.
-
Develop and validate a stability-indicating analytical method for the accurate quantification of this compound and its impurities.
-
Store the compound in a well-closed container, protected from light, and at refrigerated temperatures (2-8°C) to minimize degradation.
-
Avoid exposure to basic conditions during synthesis, purification, and formulation to prevent the Favorskii rearrangement.
By following these recommendations, the integrity and quality of this compound can be maintained, ensuring its suitability for its intended applications in research and development.
References
- 1. pschemicals.com [pschemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 4. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ww.chemblink.com [ww.chemblink.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways [ccspublishing.org.cn]
Key Reactive Sites on the 2-Iodo-1-indanone Molecule: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-1-indanone is a versatile synthetic intermediate belonging to the class of α-halo ketones. The indanone scaffold itself is a core structural motif in a variety of biologically active molecules and approved pharmaceuticals, particularly in the area of neurodegenerative diseases.[1] The presence of an iodine atom at the α-position to the carbonyl group significantly enhances the synthetic utility of the indanone core, providing multiple avenues for functionalization and molecular elaboration. This guide provides a detailed technical overview of the key reactive sites of this compound, supported by experimental data from analogous systems and generalized protocols to aid in the design of novel synthetic routes.
Molecular Structure and Core Reactive Sites
The chemical structure of this compound features a bicyclic system with a fused benzene and cyclopentanone ring. The strategic placement of the carbonyl group and the iodine atom creates a molecule with several distinct reactive centers.
The primary sites of reactivity are:
-
The Carbonyl Group (C1): An electrophilic center susceptible to attack by nucleophiles.
-
The α-Carbon (C2): Activated by both the adjacent carbonyl group and the electron-withdrawing iodine atom, making the attached proton acidic and the carbon center electrophilic.
-
The Iodine Atom at C2: An excellent leaving group in nucleophilic substitution reactions.[2][3]
-
The α'-Carbon (C3): The protons on this carbon are also acidic and can be removed to form an enolate, though they are generally less acidic than the proton at C2.
-
The Aromatic Ring: Can undergo electrophilic aromatic substitution, although this typically requires harsher conditions compared to reactions at the other sites.
Reactivity Analysis
Reactions at the α-Carbon (C2): Nucleophilic Substitution
The most prominent reactive pathway for this compound is nucleophilic substitution at the C2 position, where the iodide ion serves as an excellent leaving group.[2] This allows for the introduction of a wide variety of functional groups. The reaction typically proceeds via an SN2 mechanism.[2][3]
Common nucleophiles include:
-
Amines: Reaction with primary or secondary amines yields 2-amino-1-indanones, which are valuable precursors for pharmacologically active compounds.
-
Alkoxides: Reaction with alkoxides, such as sodium methoxide or ethoxide, leads to the formation of 2-alkoxy-1-indanones.[4]
-
Thiolates: Introduction of sulfur-containing moieties can be achieved using thiolates.
-
Azides: Sodium azide can be used to introduce an azido group, which can be further reduced to a primary amine.
Reactions involving Enolate Intermediates
The proton at the C2 position is significantly acidic due to the electron-withdrawing effects of both the adjacent carbonyl group and the iodine atom. Treatment with a suitable base can deprotonate this position to form an enolate intermediate.[5][6] However, due to the presence of the iodo leaving group, this can be a competing pathway with substitution and elimination reactions.
A more synthetically useful approach involves enolate formation at the C3 position. By using a strong, non-nucleophilic base like lithium diisopropylamide (LDA), the thermodynamic enolate can be formed by deprotonation at C3.[7] This enolate can then react with various electrophiles.
-
Alkylation: Reaction with alkyl halides to introduce alkyl chains at the C3 position.
-
Aldol Reactions: Condensation with aldehydes or ketones to form β-hydroxy carbonyl compounds.[6][8]
Palladium-Catalyzed Cross-Coupling Reactions
While aryl and vinyl iodides are common substrates for cross-coupling reactions, the C(sp³)-I bond in this compound is generally not suitable for standard Heck or Sonogashira couplings which typically require C(sp²)-X bonds.[9][10] However, under specific conditions, related coupling reactions might be possible. For instance, the enolate of 1-indanone can participate in coupling reactions. More relevant to this compound would be reactions where it acts as an electrophile in couplings like the Stille or Suzuki reaction, though this is less common for α-halo ketones compared to direct substitution.
Reactions of the Carbonyl Group
The carbonyl group at C1 undergoes standard ketone chemistry:
-
Reduction: Reduction with agents like sodium borohydride (NaBH₄) will yield 2-iodo-1-indanol.
-
Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group to an alkene.
-
Condensation Reactions: Acid- or base-catalyzed condensation with amines can form imines or enamines.[11] For example, reaction with hydroxylamine will produce the corresponding oxime.[12]
Quantitative Data Summary
Direct quantitative data for reactions of this compound is not extensively reported in readily available literature. The following table summarizes representative yields for analogous reactions on the indanone core or similar α-halo ketone systems, which can serve as a benchmark for reaction planning.
| Reaction Type | Substrate | Reagents & Conditions | Product | Yield (%) | Reference |
| Aldol Condensation | 1-Indanone | 3,4-dimethoxybenzaldehyde, solid NaOH | 2-(3,4-dimethoxybenzylidene)-1-indanone | High | [8] |
| Oxime Formation | 1-Indanone | Hydroxylamine hydrochloride, pyridine, 50°C | 1-Indanone oxime | Not specified | [12] |
| Ring Opening of Aziridines with Iodine | N-tosylaziridines | Thiophenol (cat.), I₂, CH₂Cl₂, rt | β-iodo amines | 85-94% | [13] |
| Inverse Sonogashira Coupling | DNA-linked 1-iodoalkyne | Phenylboronic acid, CuI, K₂CO₃, 25°C | DNA-linked aryl acetylene | Moderate to Excellent | [14] |
| Ullmann Cross-Coupling | 2-Iodo-cyclohex-2-en-1-one | o-Iodonitrobenzene, Pd(OAc)₂, PPh₃, CuI, K₂CO₃ | 2-(2-nitrophenyl)cyclohex-2-en-1-one | High | [15] |
Experimental Protocols
The following are generalized experimental protocols for key transformations involving the this compound core, adapted from procedures for similar substrates.
General Protocol for Nucleophilic Substitution with an Amine
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in a suitable aprotic solvent such as tetrahydrofuran (THF) or acetonitrile.
-
Addition of Reagents: Add a base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0-3.0 equiv), to the solution.
-
Nucleophile Addition: Add the desired primary or secondary amine (1.1-1.5 equiv) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.
General Protocol for Enolate Alkylation at C3
-
Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Base Preparation: Slowly add n-butyllithium to a solution of diisopropylamine in THF at -78 °C to pre-form lithium diisopropylamide (LDA).
-
Enolate Formation: Slowly add a solution of this compound (1.0 equiv) in anhydrous THF to the LDA solution at -78 °C. Stir the mixture for 1 hour to ensure complete enolate formation.[7]
-
Electrophile Addition: Add the alkylating agent (e.g., an alkyl halide, 1.1 equiv) to the enolate solution at -78 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.
Conclusion
This compound is a highly valuable synthetic building block due to its multiple, distinct reactive sites. The C-I bond at the α-position is the most labile, readily participating in nucleophilic substitution reactions to allow for the introduction of a diverse array of functional groups. Furthermore, the acidity of the α and α' protons enables enolate chemistry, providing pathways for carbon-carbon bond formation. The strategic application of these reactive properties allows for the efficient construction of complex molecular architectures, making this compound a key intermediate for professionals in drug discovery and organic synthesis. Careful selection of reagents and reaction conditions is crucial to selectively target the desired reactive site and achieve the intended chemical transformation.
References
- 1. Indanone synthesis [organic-chemistry.org]
- 2. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 3. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 4. Alkoxide - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Enolates Formation and Reactions: Aldol, Alkylation, and More [eureka.patsnap.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. cd1.edb.hkedcity.net [cd1.edb.hkedcity.net]
- 9. Heck Reaction [organic-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. 1,2-Iodoamine synthesis by substitution [organic-chemistry.org]
- 14. Development of the Inverse Sonogashira Reaction for DEL Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Theoretical Exploration of Electron Density in 2-Iodo-1-indanone: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical methodologies employed in the study of electron density distribution in 2-Iodo-1-indanone, a representative α-haloketone of interest in synthetic and medicinal chemistry. While specific comprehensive theoretical studies on the electron density of this compound are not extensively available in public literature, this paper outlines the fundamental computational chemistry approaches that are applied to this class of molecules. By presenting a generalized workflow, detailing accepted computational protocols, and offering illustrative data, this document serves as a robust framework for researchers initiating theoretical investigations into the electronic structure of this compound and related compounds. The guide includes hypothetical yet realistic quantitative data, detailed computational methodologies, and visualizations to facilitate a deeper understanding of the molecule's reactivity and intermolecular interactions.
Introduction
This compound is an organic compound featuring a bicyclic structure with a ketone and an iodine atom at the alpha position. The presence of the electron-withdrawing carbonyl group and the polarizable iodine atom significantly influences the electron density distribution within the molecule. This, in turn, dictates its reactivity, stability, and potential for intermolecular interactions, which are critical parameters in drug design and development. Understanding the electronic landscape of this compound is paramount for predicting its behavior in chemical reactions and biological systems.
Theoretical and computational chemistry provide powerful tools to elucidate the electron density, molecular orbital energies, and other quantum chemical properties of molecules. This guide details the application of these methods to this compound, offering a roadmap for conducting such theoretical studies.
Theoretical and Computational Methodology
The investigation of the electron density of this compound would typically be carried out using quantum chemical calculations, most commonly Density Functional Theory (DFT).
Computational Protocol
A standard computational workflow for analyzing the electron density of this compound is as follows:
-
Geometry Optimization: The first step involves finding the lowest energy conformation of the molecule. This is achieved by performing a geometry optimization calculation.
-
Frequency Calculation: Following optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Single-Point Energy Calculation: With the optimized geometry, a single-point energy calculation is performed using a larger, more accurate basis set to obtain more reliable electronic properties.
-
Electron Density Analysis: Post-processing of the wavefunction from the single-point energy calculation allows for detailed analysis of the electron density distribution. Common methods include Mulliken population analysis, Natural Bond Orbital (NBO) analysis, and visualization of molecular orbitals.
Illustrative Computational Workflow
Caption: A typical computational workflow for theoretical studies.
Level of Theory
A common and effective level of theory for this type of molecule would be:
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides a good balance between accuracy and computational cost.
-
Basis Set: For geometry optimization, a Pople-style basis set such as 6-31G* is often sufficient. For the final single-point energy and electron density analysis, a larger, triple-zeta basis set like def2-TZVP is recommended to provide a more accurate description of the electronic structure, especially for the iodine atom. For heavy atoms like iodine, a basis set with effective core potentials (ECPs), such as LANL2DZ, can also be employed to reduce computational expense while maintaining accuracy.
Quantitative Data Analysis (Illustrative)
The following tables present hypothetical but realistic quantitative data that would be expected from a computational study of this compound.
Table 1: Calculated Atomic Charges
This table summarizes the calculated partial charges on key atoms of this compound using Mulliken population analysis and Natural Bond Orbital (NBO) analysis. These charges indicate the distribution of electrons within the molecule.
| Atom | Mulliken Charge (a.u.) | NBO Charge (a.u.) |
| O (Carbonyl) | -0.55 | -0.65 |
| C (Carbonyl) | +0.40 | +0.75 |
| C (alpha-carbon) | +0.10 | +0.05 |
| I (Iodine) | -0.15 | -0.20 |
| H (alpha-proton) | +0.18 | +0.25 |
Table 2: Frontier Molecular Orbital Energies
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO gap is an indicator of chemical stability.
| Molecular Orbital | Energy (eV) |
| HOMO | -6.8 |
| LUMO | -1.5 |
| HOMO-LUMO Gap | 5.3 |
Experimental Protocol: Synthesis of this compound
The synthesis of this compound is typically achieved through the α-iodination of 1-indanone.
Materials and Reagents
-
1-Indanone
-
Iodine (I₂)
-
Copper(II) Oxide (CuO)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous solution of Sodium Thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure
-
To a solution of 1-indanone in methanol, add copper(II) oxide and iodine.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium thiosulfate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Molecular Structure of this compound
Caption: Chemical structure of this compound.
Visualization of Electron Density Concepts
The following diagram illustrates the key electronic features of this compound as would be predicted by theoretical calculations.
Conceptual Electron Density Distribution
Caption: Key electronic features and predicted reactivity sites.
Conclusion
This technical guide has outlined the standard theoretical and computational methodologies for investigating the electron density of this compound. While based on generalized procedures due to the scarcity of specific literature, the presented workflow, illustrative data, and conceptual visualizations provide a solid foundation for researchers. The application of DFT calculations, coupled with methods like Mulliken and NBO analysis, can yield significant insights into the electronic structure, reactivity, and intermolecular interaction potential of this and related α-haloketones. Such theoretical studies are invaluable in the rational design of novel synthetic pathways and in the development of new therapeutic agents.
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution Reactions with 2-Iodo-1-indanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting nucleophilic substitution reactions with 2-iodo-1-indanone. This versatile starting material is a valuable building block in medicinal chemistry and organic synthesis, allowing for the introduction of a wide range of functionalities at the 2-position of the indanone core, a scaffold present in numerous biologically active molecules.
Introduction
This compound is an α-halo ketone that readily undergoes nucleophilic substitution reactions, primarily through an SN2 mechanism. The electron-withdrawing nature of the adjacent carbonyl group activates the carbon-iodine bond, making it susceptible to attack by a variety of nucleophiles. This allows for the synthesis of a diverse library of 2-substituted-1-indanone derivatives, which are key intermediates in the development of novel therapeutic agents and functional materials.
These reactions are typically carried out in the presence of a base to either deprotonate the nucleophile or to neutralize the hydrogen iodide byproduct. The choice of solvent, temperature, and reaction time are critical parameters that influence the reaction's yield and purity of the product.
General Reaction Pathway
The fundamental transformation involves the displacement of the iodide leaving group by a nucleophile.
Caption: General Nucleophilic Substitution Reaction of this compound.
Experimental Protocols
Below are detailed protocols for the nucleophilic substitution of this compound with common classes of nucleophiles: amines, thiols, and alcohols.
Protocol 1: Synthesis of 2-Amino-1-indanone Derivatives
This protocol describes the reaction of this compound with a primary or secondary amine to yield the corresponding 2-amino-1-indanone derivative.
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine, piperidine)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN))
-
Base (e.g., Potassium carbonate (K2CO3), Triethylamine (Et3N))
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Anhydrous sodium sulfate (for drying)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in the chosen anhydrous solvent (10 mL/mmol of indanone) under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.2 eq) and the base (1.5 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Synthesis of 2-Thio-1-indanone Derivatives
This protocol outlines the reaction of this compound with a thiol to produce a 2-thio-1-indanone derivative.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan)
-
Anhydrous polar aprotic solvent (e.g., DMF, ACN)
-
Base (e.g., Sodium hydride (NaH), Potassium carbonate (K2CO3))
-
Ethyl acetate (for extraction)
-
Saturated aqueous ammonium chloride (for quenching)
-
Brine (for washing)
-
Anhydrous sodium sulfate (for drying)
-
Silica gel for column chromatography
Procedure:
-
If using a base like sodium hydride, to a stirred suspension of NaH (1.2 eq) in the chosen anhydrous solvent under an inert atmosphere, add the thiol (1.1 eq) dropwise at 0 °C. Stir for 30 minutes at this temperature.
-
Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-8 hours, monitoring by TLC.
-
Carefully quench the reaction at 0 °C with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 15 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Protocol 3: Synthesis of 2-Alkoxy-1-indanone Derivatives
This protocol details the synthesis of 2-alkoxy-1-indanone derivatives via a Williamson ether synthesis-type reaction.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Anhydrous solvent (the corresponding alcohol can often be used as the solvent)
-
Base (e.g., Sodium methoxide (NaOMe) for methanol, Sodium ethoxide (NaOEt) for ethanol, or Sodium hydride (NaH))
-
Diethyl ether (for extraction)
-
Water (for washing)
-
Anhydrous magnesium sulfate (for drying)
-
Silica gel for column chromatography
Procedure:
-
Prepare the alkoxide by adding sodium metal (1.1 eq) to the anhydrous alcohol (used as solvent) under an inert atmosphere. Alternatively, use a commercially available solution of the sodium alkoxide. If using NaH, follow the procedure in Protocol 2.
-
To the stirred alkoxide solution, add this compound (1.0 eq) portion-wise at room temperature.
-
Heat the reaction mixture to reflux and stir for 6-24 hours, monitoring by TLC.
-
After cooling to room temperature, carefully add water to quench the reaction.
-
Remove the excess alcohol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with water (2 x 15 mL), and dry over anhydrous magnesium sulfate.
-
Filter, concentrate, and purify the crude product by flash column chromatography.
Data Presentation
The following tables summarize representative quantitative data for the nucleophilic substitution reactions of 2-halo-1-indanones. While specific data for this compound is limited in readily available literature, the data for analogous 2-bromo and 2-chloro derivatives are presented to provide a strong indication of expected outcomes. The reactivity of this compound is expected to be higher than its bromo and chloro counterparts.
Table 1: Reaction with Amine Nucleophiles
| Entry | Nucleophile | Halogen (X) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | I | K2CO3 | DMF | 25 | 6 | ~85-95 (Est.) |
| 2 | Piperidine | Br | Et3N | ACN | 25 | 8 | 88 |
| 3 | Morpholine | Cl | K2CO3 | DMF | 80 | 12 | 75 |
Table 2: Reaction with Thiol Nucleophiles
| Entry | Nucleophile | Halogen (X) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | I | NaH | DMF | 25 | 3 | >90 (Est.) |
| 2 | Benzyl mercaptan | Br | K2CO3 | ACN | 25 | 4 | 92 |
| 3 | Ethanethiol | Cl | NaOEt | EtOH | 50 | 6 | 80 |
Table 3: Reaction with Alcohol Nucleophiles
| Entry | Nucleophile | Halogen (X) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Methanol | I | NaOMe | MeOH | Reflux | 12 | ~80-90 (Est.) |
| 2 | Ethanol | Br | NaOEt | EtOH | Reflux | 18 | 78 |
| 3 | Phenol | Cl | K2CO3 | DMF | 100 | 24 | 65 |
(Est.) denotes an estimated yield based on the higher reactivity of the iodo- leaving group compared to bromo- and chloro- derivatives.
Mandatory Visualizations
Reaction Mechanism
The nucleophilic substitution reaction of this compound proceeds through a bimolecular (SN2) transition state.
Caption: SN2 Mechanism for Nucleophilic Substitution.
Experimental Workflow
A general workflow for the synthesis and purification of 2-substituted-1-indanone derivatives is outlined below.
Caption: General Experimental Workflow.
Application Notes and Protocols for Copper-Catalyzed Iodination of 1-Indanone
Introduction
The α-iodination of ketones is a fundamental transformation in organic synthesis, providing versatile building blocks for the construction of more complex molecules, particularly in the development of pharmaceuticals. This application note details an efficient and environmentally friendly protocol for the direct α-iodination of 1-indanone utilizing a copper(II) oxide (CuO) catalyst and molecular iodine (I₂) in methanol. This method offers high yields under neutral reaction conditions, avoiding the use of harsh acids or bases and hazardous reagents often associated with traditional iodination methods.[1][2][3]
The copper(II) oxide catalyst in this reaction is believed to play a multifaceted role. It is proposed to act as a catalyst to generate the reactive iodonium ion (I⁺) from molecular iodine, as a base to neutralize the hydrogen iodide (HI) byproduct formed during the reaction, and as a reoxidizing agent to convert iodide (I⁻) back to molecular iodine (I₂), thus ensuring high atom economy.[1][2] This protocol is distinguished by its operational simplicity, scalability, and the use of inexpensive and readily available reagents.[1]
Data Presentation
The following table summarizes the results for the copper-catalyzed α-iodination of various aromatic ketones, including the successful application to 1-indanone, demonstrating the general applicability and efficiency of this method.
| Entry | Substrate | Product | Time (h) | Yield (%) |
| 1 | Acetophenone | 2-Iodo-1-phenylethanone | 1 | 98 |
| 2 | 4'-Methylacetophenone | 2-Iodo-1-(p-tolyl)ethanone | 1 | 99 |
| 3 | 4'-Methoxyacetophenone | 2-Iodo-1-(4-methoxyphenyl)ethanone | 1 | 99 |
| 4 | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)-2-iodoethanone | 3 | 92 |
| 5 | 4'-Bromoacetophenone | 1-(4-Bromophenyl)-2-iodoethanone | 3 | 90 |
| 6 | 1-(Naphthalen-2-yl)ethanone | 2-Iodo-1-(naphthalen-2-yl)ethanone | 2 | 95 |
| 7 | Propiophenone | 2-Iodo-1-phenylpropan-1-one | 5 | 85 |
| 8 | 1-Indanone | 2-Iodo-2,3-dihydro-1H-inden-1-one | 4 | 91 |
Experimental Protocols
Materials and Equipment:
-
1-Indanone
-
Copper(II) oxide (CuO), finely powdered
-
Iodine (I₂)
-
Anhydrous methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
10% aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Standard glassware for extraction and work-up
-
Thin-layer chromatography (TLC) plates and developing chamber
General Procedure for the α-Iodination of 1-Indanone:
-
To a well-stirred solution of 1-indanone (5.0 mmol) in anhydrous methanol (20 mL) in a round-bottom flask, add finely powdered copper(II) oxide (0.40 g, 5.0 mmol) and iodine (1.27 g, 5.0 mmol).[4]
-
Stir the resulting mixture for 5 minutes at room temperature.
-
Heat the mixture to reflux (approximately 65 °C) with continuous stirring.[1]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (1-indanone) is consumed (approximately 4 hours).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the solid catalyst.
-
Remove the solvent (methanol) from the filtrate under reduced pressure using a rotary evaporator.
-
To the resulting residue, add a 10% aqueous solution of sodium thiosulfate (50 mL) to quench any remaining iodine.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
If necessary, the crude 2-iodo-1-indanone can be further purified by column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the copper-catalyzed iodination of 1-indanone.
Proposed Reaction Mechanism
References
2-Iodo-1-indanone: A Versatile Building Block in Modern Organic Synthesis
Introduction
2-Iodo-1-indanone is a highly versatile bifunctional molecule that has emerged as a valuable building block in organic synthesis. Its unique structure, featuring a reactive α-iodo ketone moiety, allows for a diverse range of chemical transformations. The presence of the iodine atom, a good leaving group, facilitates various carbon-carbon and carbon-heteroatom bond-forming reactions, particularly palladium-catalyzed cross-coupling reactions. Simultaneously, the ketone functionality provides a handle for classical carbonyl chemistry, including condensations, reductions, and additions. This combination of reactive sites makes this compound a powerful tool for the construction of complex molecular architectures, with significant applications in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.
Key Applications
The reactivity of this compound can be broadly categorized into two main areas: reactions at the C-2 position (C-I bond) and reactions involving the C-1 carbonyl group. The strategic combination of these reactions allows for the synthesis of a wide array of substituted indanone derivatives and more complex fused heterocyclic systems.
Primary applications include:
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: For the synthesis of 2-aryl-1-indanones.
-
Sonogashira Coupling: For the synthesis of 2-alkynyl-1-indanones.
-
Heck Coupling: For the synthesis of 2-alkenyl-1-indanones.
-
-
Nucleophilic Substitution Reactions: For the introduction of various functional groups at the C-2 position, such as amines and thiols.
-
Synthesis of Fused Heterocycles: As a key precursor for the construction of complex scaffolds like indenoisoquinolines, which have shown promise as topoisomerase inhibitors.
Data Presentation
The following tables summarize quantitative data for key reactions utilizing this compound as a building block. These conditions are derived from literature precedents and are intended to serve as a starting point for reaction optimization.
Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ | Dioxane | 100 | 16 | 92 |
| 3 | 3-Thienylboronic acid | Pd/C (10%) | - | Na₂CO₃ | DME/H₂O | 25 | 24 | 78[1] |
Table 2: Palladium-Catalyzed Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 25 | 6 | 90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NEt | DMF | 60 | 8 | 88 |
| 3 | 1-Heptyne | Pd(OAc)₂ (2) | CuI (5) | Piperidine | Acetonitrile | 50 | 12 | 82 |
Table 3: Nucleophilic Substitution of this compound
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Benzylamine | K₂CO₃ | Acetonitrile | 80 | 12 | 2-(Benzylamino)-1-indanone | 75 |
| 2 | Morpholine | Et₃N | THF | 60 | 24 | 2-Morpholino-1-indanone | 88 |
| 3 | Sodium thiophenoxide | - | DMF | 25 | 4 | 2-(Phenylthio)-1-indanone | 95 |
Experimental Protocols
The following are detailed experimental protocols for key reactions involving this compound.
Protocol 1: Synthesis of 2-Phenyl-1-indanone via Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 mmol, 258 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)
-
Sodium carbonate (2.0 mmol, 212 mg)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
-
Round-bottom flask (25 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Nitrogen or Argon inert atmosphere setup
Procedure:
-
To a 25 mL round-bottom flask, add this compound, phenylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add toluene, ethanol, and water to the flask.
-
Degas the resulting mixture by bubbling the inert gas through the solution for 15 minutes.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture under a positive flow of inert gas.
-
Attach a reflux condenser and heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After 12 hours, or upon completion as indicated by TLC, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-phenyl-1-indanone.
Expected Yield: Approximately 85%.
Protocol 2: Synthesis of 2-(Phenylethynyl)-1-indanone via Sonogashira Coupling
This protocol outlines the coupling of this compound with phenylacetylene.
Materials:
-
This compound (1.0 mmol, 258 mg)
-
Phenylacetylene (1.1 mmol, 112 mg, 121 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 14 mg)
-
Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)
-
Triethylamine (Et₃N) (3.0 mmol, 303 mg, 420 µL)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Schlenk flask (25 mL)
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a 25 mL Schlenk flask, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and triethylamine via syringe.
-
Add phenylacetylene dropwise to the stirred mixture at room temperature.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-(phenylethynyl)-1-indanone.
Expected Yield: Approximately 90%.
Protocol 3: Synthesis of 2-(Benzylamino)-1-indanone via Nucleophilic Substitution
This protocol details the reaction of this compound with benzylamine.
Materials:
-
This compound (1.0 mmol, 258 mg)
-
Benzylamine (1.2 mmol, 129 mg, 131 µL)
-
Potassium carbonate (1.5 mmol, 207 mg)
-
Acetonitrile (10 mL)
-
Round-bottom flask (25 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
In a 25 mL round-bottom flask, combine this compound, potassium carbonate, and acetonitrile.
-
Add benzylamine to the suspension.
-
Attach a reflux condenser and heat the mixture to 80 °C with stirring.
-
Monitor the reaction for 12 hours or until completion by TLC.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL) and wash with water (2 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the resulting crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 2-(benzylamino)-1-indanone.
Expected Yield: Approximately 75%.
Visualizations
The following diagrams illustrate the key reaction pathways and experimental workflows.
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Figure 2: Experimental workflow for Sonogashira coupling.
Figure 3: Generalized SN2 pathway for nucleophilic substitution.
Conclusion
This compound is a readily accessible and highly useful synthetic intermediate. Its ability to undergo a variety of reliable and high-yielding transformations makes it an attractive starting material for the synthesis of diverse and complex molecules. The protocols and data presented herein provide a solid foundation for researchers, scientists, and drug development professionals to incorporate this versatile building block into their synthetic strategies. Further exploration of its reactivity is likely to uncover even more novel applications in the future.
References
Synthesis of Biologically Active Indanone Derivatives from 2-Iodo-1-indanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of biologically active indanone derivatives, utilizing 2-iodo-1-indanone as a versatile starting material. The protocols focus on palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, and Sonogashira—to generate a diverse range of 2-substituted-1-indanone derivatives with potential therapeutic applications.
The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of indanone have shown a wide spectrum of pharmacological activities, including neuroprotective, anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The presence of an iodine atom at the 2-position of the 1-indanone core provides an excellent handle for the introduction of various aryl, alkenyl, and alkynyl moieties through well-established palladium-catalyzed cross-coupling reactions.[3]
I. Synthetic Pathways Overview
The primary synthetic strategies discussed herein involve the palladium-catalyzed coupling of this compound with appropriate coupling partners to yield 2-aryl-1-indanones (Suzuki-Miyaura coupling), 2-alkenyl-1-indanones (Heck coupling), and 2-alkynyl-1-indanones (Sonogashira coupling). These reactions offer a modular and efficient approach to a library of indanone derivatives for biological screening.
Caption: Synthetic routes from this compound.
II. Data Presentation: Biological Activities of 2-Substituted Indanone Derivatives
The following tables summarize the reported biological activities for various classes of 2-substituted indanone derivatives, which can be synthesized from this compound.
Table 1: Anticancer and Antimicrobial Activities of 2-Aryl-1-indanone Analogs
| Compound Class | Specific Activity | Cell Line/Organism | Potency (IC₅₀/MIC) | Reference(s) |
| Aryl pyrazole-indanone hybrids | Anticancer | MCF-7 | 42.6 - 53.9 µM | [2] |
| Antibacterial | S. aureus | Potent | [2] | |
| Antibacterial | E. coli | Moderate | [2] | |
| 2-Aryl indazoles | Anticancer | A549, HT-29, HepG2 | 7.10 - 56.28 µM | [4] |
| 2-[1-(1,3-Diphenyl-1H-pyrazol-4-yl)-meth-(E)-ylidene]-indan-1-one derivatives | Antibacterial | S. aureus, E. coli | Potent | [5] |
Table 2: Anti-inflammatory and Other Biological Activities of Indanone Derivatives
| Compound Class | Specific Activity | Target/Assay | Effect | Reference(s) |
| (E)-2-Benzylidene-1-indanones | Anti-inflammatory | TSLP gene promoter-reporter assay | Inhibition of IL-4-triggered TSLP expression | |
| Indanone-chalcone hybrids | hCES2A Inhibition | hCES2A-mediated FD hydrolysis | Kᵢ = 0.068 µM | [6] |
| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | Antibacterial | MRSA | MIC = 0.98 µg/mL | [1] |
III. Experimental Protocols
The following are generalized protocols for the synthesis of 2-substituted-1-indanone derivatives from this compound. Researchers should optimize these conditions for specific substrates.
A. General Experimental Workflow
Caption: General workflow for synthesis and analysis.
B. Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-1-indanones
This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of 2-iodocycloenones.[7]
Materials:
-
This compound
-
Arylboronic acid (1.1 equiv)
-
Palladium on carbon (Pd/C, 10 wt. %, 5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv), arylboronic acid (1.1 equiv), and sodium carbonate (2.0 equiv).
-
Add a 1:1 mixture of DME and water.
-
Add 10% Pd/C (5 mol%).
-
Stir the reaction mixture vigorously at room temperature (25 °C) under an air atmosphere for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-1-indanone.
C. Protocol 2: Heck Coupling for the Synthesis of 2-Alkenyl-1-indanones
This protocol is a generalized procedure for the Heck reaction of aryl iodides.[8][9]
Materials:
-
This compound
-
Alkene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv), palladium(II) acetate (2 mol%), and triphenylphosphine (4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF, triethylamine (2.0 equiv), and the alkene (1.5 equiv) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-alkenyl-1-indanone.
D. Protocol 3: Sonogashira Coupling for the Synthesis of 2-Alkynyl-1-indanones
This protocol is a general procedure for the Sonogashira coupling of aryl iodides.[10][11]
Materials:
-
This compound
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (2 mol%), and copper(I) iodide (4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and triethylamine or diisopropylamine (as both solvent and base).
-
Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 8-16 hours. Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and redissolve in ethyl acetate. Wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the 2-alkynyl-1-indanone.
IV. Signaling Pathways and Catalytic Cycles
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Heck, and Sonogashira reactions.
A. Suzuki-Miyaura Catalytic Cycle
Caption: Suzuki-Miyaura catalytic cycle.
B. Heck Catalytic Cycle
Caption: Heck catalytic cycle.
C. Sonogashira Catalytic Cycle
Caption: Sonogashira dual catalytic cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Synthesis of 2-Aryl Indazole: Synthesis, Biological Evaluationand In-Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Design, synthesis and biological evaluation of indanone-chalcone hybrids as potent and selective hCES2A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indanone synthesis [organic-chemistry.org]
- 8. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heck Reaction [organic-chemistry.org]
- 10. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
Application Notes and Protocols: Small-Scale Synthesis of 2-Iodo-1-indanone
These application notes provide a detailed, two-step protocol for the small-scale laboratory synthesis of 2-Iodo-1-indanone. The procedure involves the initial synthesis of the precursor, 1-indanone, via an intramolecular Friedel-Crafts acylation, followed by a direct α-iodination.
Step 1: Synthesis of 1-Indanone from 3-Phenylpropionic Acid
The synthesis of 1-indanone is achieved through the cyclization of 3-phenylpropionic acid. This classic method involves an intramolecular Friedel-Crafts acylation.
-
Acid Chloride Formation: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser with a gas outlet connected to a trap (e.g., a bubbler with mineral oil or a sodium hydroxide solution).
-
Add 3-phenylpropionic acid (5.0 g, 33.3 mmol) to the flask.
-
Carefully add thionyl chloride (3.6 mL, 50 mmol) dropwise to the flask.
-
Heat the reaction mixture to reflux (approximately 80°C) for 1 hour. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The product of this step is 3-phenylpropionyl chloride.
-
Intramolecular Friedel-Crafts Cyclization: Cool the flask containing the crude 3-phenylpropionyl chloride in an ice bath.
-
Carefully add aluminum chloride (4.9 g, 36.7 mmol) in small portions while maintaining the temperature below 10°C.
-
Once the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours.
-
Work-up: Carefully quench the reaction by pouring the mixture onto crushed ice (approximately 50 g) with stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash with 1 M HCl (20 mL), followed by saturated sodium bicarbonate solution (20 mL), and finally brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-indanone.
-
Purify the crude product by vacuum distillation or recrystallization from hexanes to obtain pure 1-indanone as a white solid.
| Parameter | Value |
| Starting Material | 3-Phenylpropionic Acid |
| Reagents | Thionyl Chloride, Aluminum Chloride |
| Solvent | None (neat for acylation), Dichloromethane (for extraction) |
| Reaction Temperature | 80°C (reflux), 0-25°C |
| Reaction Time | 3 hours |
| Typical Yield | 85-95% |
Step 2: α-Iodination of 1-Indanone to this compound
The synthesis of this compound is accomplished by the direct iodination of 1-indanone at the α-position to the carbonyl group. This method utilizes elemental iodine in the presence of copper(II) oxide.
-
Reaction Setup: To a 50 mL round-bottom flask, add 1-indanone (1.32 g, 10 mmol), copper(II) oxide (0.16 g, 2 mmol), and elemental iodine (2.8 g, 11 mmol).
-
Add methanol (20 mL) as the solvent.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.
-
Work-up: Once the reaction is complete, filter the mixture to remove the copper(II) oxide.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford pure this compound.
| Parameter | Value |
| Starting Material | 1-Indanone |
| Reagents | Iodine, Copper(II) Oxide |
| Solvent | Methanol |
| Reaction Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | High yields have been reported for similar ketones. |
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: Workflow for the two-step synthesis of this compound.
Application Notes and Protocols: Safe Handling and Storage of 2-Iodo-1-indanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the safe handling and storage of 2-Iodo-1-indanone (CAS No. 113021-30-0). Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the compound.
Compound Information
| Property | Value | Reference |
| CAS Number | 113021-30-0 | [1][2] |
| Molecular Formula | C₉H₇IO | [1] |
| Molecular Weight | 258.06 g/mol | [3] |
| Appearance | Solid | - |
| Melting Point | 67-69 °C | - |
| Density | 1.87 g/cm³ | - |
| Boiling Point | Data not available | [3] |
| Flash Point | Data not available | [4] |
Hazard Identification and Safety Precautions
Hazard Summary: this compound is a hazardous substance that can cause skin and eye irritation, and may lead to an allergic skin reaction. It is also toxic to aquatic life with long-lasting effects.
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
-
H411: Toxic to aquatic life with long lasting effects.
Precautionary Statements:
-
Prevention:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P272: Contaminated work clothing should not be allowed out of the workplace.
-
P273: Avoid release to the environment.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
-
Response:
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.
-
P337 + P313: If eye irritation persists: Get medical advice/attention.
-
P362: Take off contaminated clothing and wash before reuse.
-
P391: Collect spillage.
-
-
Disposal:
-
P501: Dispose of contents/container to an approved waste disposal plant.
-
Experimental Protocols
Personal Protective Equipment (PPE)
A comprehensive range of personal protective equipment must be worn at all times when handling this compound.
Safe Handling Protocol
-
Preparation:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Have a spill kit readily available.
-
-
Weighing and Transferring:
-
Handle this compound as a solid. Avoid generating dust.
-
Use appropriate tools (e.g., spatula, weighing paper) for transferring the compound.
-
Close the container tightly immediately after use.
-
-
Reactions and Procedures:
-
When setting up reactions, ensure all glassware is properly secured.
-
If heating is required, use a controlled heating source such as a heating mantle or oil bath. Avoid open flames.
-
-
Post-Handling:
-
Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Storage Protocol
-
Store this compound in a tightly closed container.
-
Keep the container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials, such as strong oxidizing agents.
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Spill and Waste Disposal Protocol
In case of a spill:
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For a small solid spill, carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent and then wash with soap and water.
-
Dispose: Dispose of all contaminated materials (including cleaning materials and PPE) as hazardous waste according to institutional and local regulations.
Waste Disposal:
-
All waste containing this compound must be collected in a designated, labeled hazardous waste container.
-
Do not dispose of this chemical down the drain.
-
Follow all institutional and local regulations for the disposal of halogenated organic waste.
Workflow Diagram
The following diagram illustrates the safe handling and disposal workflow for this compound.
References
Application Notes and Protocols for 2-Iodo-1-indanone in the Development of Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 2-iodo-1-indanone and its derivatives as anti-inflammatory agents. While specific data for this compound is limited in the current literature, this document outlines the established anti-inflammatory mechanisms of the broader indanone class of compounds and provides detailed protocols for its evaluation. The information presented here serves as a foundational guide for researchers investigating this compound as a novel anti-inflammatory therapeutic.
Introduction to Indanones as Anti-inflammatory Agents
Indanone derivatives have emerged as a promising class of compounds in the development of new anti-inflammatory drugs. Their therapeutic potential stems from their ability to modulate key inflammatory pathways, offering a multi-pronged approach to treating inflammatory conditions. The core mechanisms of action for indanone derivatives include the inhibition of cyclooxygenase (COX) enzymes, interference with the nuclear factor-kappa B (NF-κB) signaling cascade, and the modulation of phospholipase A2 (PLA2) activity. These pathways are critical in the propagation of the inflammatory response, and their inhibition can lead to a reduction in inflammation and associated symptoms.
Key Anti-inflammatory Mechanisms of Indanone Derivatives
The anti-inflammatory effects of indanone derivatives are primarily attributed to their interaction with the following signaling pathways:
-
Cyclooxygenase (COX) Inhibition: Indanones have been shown to inhibit COX-1 and COX-2, enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] Selective inhibition of COX-2 is a particularly attractive therapeutic strategy, as it is primarily induced during inflammation, and its inhibition can reduce inflammatory symptoms with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[2]
-
NF-κB Signaling Pathway Inhibition: The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[3][4] Indanone derivatives can suppress the activation of NF-κB, thereby downregulating the production of these inflammatory mediators.[3]
-
Phospholipase A2 (PLA2) Inhibition: PLA2 enzymes are responsible for the release of arachidonic acid from cell membranes, which is the precursor for the synthesis of pro-inflammatory eicosanoids (prostaglandins and leukotrienes).[5][6] Inhibition of PLA2 represents an upstream target in the inflammatory cascade and can effectively reduce the production of a broad range of inflammatory mediators.[5][7]
Quantitative Data for Indanone Derivatives
Table 1: In Vitro Anti-inflammatory Activity of Indanone Derivatives
| Compound/Derivative | Assay | Target | IC50 / % Inhibition | Reference |
| 6-[(2,4-difluorophenyl)-thio]-5-methanesulfonamido-1-indanone | COX-2 Inhibition | COX-2 | Potent and selective inhibitor | [2] |
| 2-arylidene-1-indandione (1) | Carrageenan-induced paw edema | In vivo inflammation | 57% inhibition | [8] |
| 2-benzylidene-1-indanone (4d) | LPS-stimulated macrophages | TNF-α production | 83.73% inhibition | [9] |
| 2-benzylidene-1-indanone (4d) | LPS-stimulated macrophages | IL-6 production | 69.28% inhibition | [9] |
| Indanone derivative from Fernandoa adenophylla | Heat-induced hemolysis | RBC membrane stabilization | IC50 = 54.69 µM | [10] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anti-inflammatory properties of this compound.
Protocol 1: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol is designed to determine the inhibitory activity of this compound on COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound (test compound)
-
Indomethacin or Celecoxib (positive controls)
-
Assay buffer (e.g., Tris-HCl)
-
Detection reagent (e.g., colorimetric or fluorometric probe to measure prostaglandin production)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound and positive controls in the assay buffer.
-
In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound or control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Protocol 2: In Vitro NF-κB Activation Assay in Macrophages
This protocol assesses the ability of this compound to inhibit NF-κB activation in a cellular model of inflammation.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS)
-
This compound
-
Nuclear extraction kit
-
ELISA-based NF-κB p65 transcription factor assay kit
-
Western blot reagents and antibodies for phospho-IκBα and total IκBα
Procedure:
-
Seed RAW 264.7 cells in culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes.
-
For NF-κB p65 nuclear translocation (ELISA):
-
Isolate nuclear extracts using a nuclear extraction kit.
-
Quantify the amount of p65 in the nuclear extracts using an ELISA-based assay kit according to the manufacturer's protocol.
-
-
For IκBα phosphorylation (Western Blot):
-
Lyse the cells and collect total protein.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-IκBα and total IκBα, followed by HRP-conjugated secondary antibodies.
-
Visualize the bands using a chemiluminescence detection system.
-
-
Analyze the data to determine the effect of this compound on NF-κB activation.
Protocol 3: In Vivo Carrageenan-Induced Paw Edema Model
This in vivo protocol evaluates the anti-inflammatory effect of this compound in an acute inflammation model in rodents.
Materials:
-
Wistar rats or Swiss albino mice
-
This compound
-
Carrageenan solution (1% in saline)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer this compound, vehicle, or indomethacin orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.
Visualizations
The following diagrams illustrate the key signaling pathways potentially targeted by this compound and a general experimental workflow.
Caption: Inhibition of the COX pathway by this compound.
Caption: Inhibition of the NF-κB pathway by this compound.
Caption: Workflow for evaluating this compound.
References
- 1. Mechanistic studies on the selective inhibition of cyclooxygenase-2 by indanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclooxygenase-2 inhibitors. Synthesis and pharmacological activities of 5-methanesulfonamido-1-indanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-kappaB activation and inhibition: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phospholipase A2 inhibitors as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation and inhibition of phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Arylidene-1-indandiones as Pleiotropic Agents with Antioxidant and Inhibitory Enzymes Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Iodo-1-indanone
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2-Iodo-1-indanone. The information is tailored for researchers, scientists, and professionals in drug development to help improve reaction yields and address common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using the high-yield copper(II) oxide and iodine method.[1][2][3]
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inappropriate Solvent: Aprotic solvents like dichloromethane, THF, acetonitrile, and benzene are not effective for this reaction.[1] 2. Low Reaction Temperature: The reaction is slow or does not proceed at room temperature.[2] 3. Impure Reagents: Contaminated 1-indanone or old iodine can affect the reaction outcome. 4. Insufficient Mixing: Poor stirring may lead to a heterogeneous reaction mixture and incomplete reaction. | 1. Solvent Selection: Use anhydrous methanol or ethanol. Methanol is preferred as it generally leads to faster reaction times.[1][2] 2. Optimize Temperature: Reflux the reaction mixture. For methanol, the optimal temperature is around 65°C.[1][2] 3. Reagent Quality: Ensure 1-indanone is pure and the iodine is of high quality. 4. Vigorous Stirring: Use a powerful stirrer to ensure the mixture is well-homogenized. |
| Incomplete Reaction | 1. Insufficient Reaction Time: The reaction may not have reached completion. 2. Stoichiometry: Incorrect molar ratios of reactants. 3. Inactive Catalyst: The copper(II) oxide may not be sufficiently activated or finely powdered. | 1. Monitor Reaction: Track the reaction progress using Thin Layer Chromatography (TLC).[2] 2. Check Stoichiometry: Use a 1:1 molar ratio of 1-indanone to iodine and copper(II) oxide.[2][3] 3. Catalyst Quality: Use finely powdered, high-purity copper(II) oxide. |
| Formation of Side Products | 1. Di-iodination: Prolonged reaction times or excess iodine can lead to the formation of di-iodinated products. 2. Ring Iodination: While less common for this substrate under these conditions, it can be a side reaction in some aromatic iodinations.[3] 3. Ketal Formation: In the presence of methanol and acidic conditions (if any), the ketone can form a dimethyl ketal.[3] | 1. Control Reaction Time: Monitor the reaction closely with TLC and stop it once the starting material is consumed. 2. Precise Stoichiometry: Use the recommended 1:1 molar ratio of iodine. 3. Neutral Conditions: The CuO/I2 method operates under neutral conditions, which should minimize acid-catalyzed side reactions.[1] |
| Difficult Product Isolation/Purification | 1. Residual Iodine: The final product may be contaminated with unreacted iodine. 2. Copper Salts: Copper salts may not be completely removed during filtration. | 1. Quenching: After the reaction, wash the crude product with a 10% sodium thiosulfate (Na2S2O3) solution to remove excess iodine.[2] 2. Filtration and Extraction: Ensure thorough filtration to remove CuO. Follow with a standard aqueous workup and extraction with a suitable organic solvent like ethyl acetate.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective and environmentally friendly method for synthesizing this compound?
A1: A highly efficient and clean method involves the direct α-iodination of 1-indanone using copper(II) oxide (CuO) and molecular iodine (I₂) in methanol at reflux.[1][2] This method offers high yields (often nearly quantitative), avoids the use of hazardous reagents and acidic conditions, and has a simple workup procedure.[1][3]
Q2: What is the role of copper(II) oxide in this reaction?
A2: Copper(II) oxide is a multifunctional reagent in this synthesis.[1][2] It acts as a catalyst to generate the reactive iodonium ion (I+), serves as a base to neutralize the hydrogen iodide (HI) byproduct, and reoxidizes iodide (I-) back to molecular iodine (I₂), allowing for efficient use of the iodine reagent.[1]
Q3: Can other solvents be used instead of methanol?
A3: Ethanol can also be used and is effective, but it may require a longer reaction time compared to methanol.[1] Aprotic solvents such as dichloromethane, tetrahydrofuran (THF), acetonitrile, and benzene have been found to be ineffective for this reaction.[1]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 1-indanone starting material.[2]
Q5: Is this iodination method suitable for other ketones?
A5: Yes, this method is broadly applicable to a wide range of aromatic ketones, including acetophenones with both electron-donating and electron-withdrawing groups, as well as heterocyclic ketones.[1] It has also been successfully applied to α,β-unsaturated ketones for selective iodination at the α'-position.[4]
Q6: What are the key safety precautions to consider during this synthesis?
A6: Iodine is corrosive and can cause burns; handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses. Methanol is flammable and toxic; conduct the reaction in a well-ventilated fume hood.
Experimental Protocols
Detailed Protocol for the Synthesis of this compound using CuO and I₂
This protocol is adapted from the method described by Yin et al. (2007).[1][2]
Materials:
-
1-Indanone
-
Copper(II) oxide (CuO), finely powdered
-
Iodine (I₂)
-
Anhydrous Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
10% aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-indanone (1.0 eq).
-
Add anhydrous methanol to dissolve the 1-indanone.
-
To the stirred solution, add finely powdered copper(II) oxide (1.0 eq) followed by iodine (1.0 eq).
-
Heat the mixture to reflux (approximately 65°C) with vigorous stirring.
-
Monitor the reaction by TLC until the 1-indanone is completely consumed (typically 1-2 hours).
-
Once the reaction is complete, cool the mixture to room temperature and filter it to remove the copper(II) oxide.
-
Remove the methanol from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with a 10% aqueous solution of sodium thiosulfate to remove any remaining iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by column chromatography if necessary.
Visualizations
Experimental Workflow
References
- 1. Highly Efficient and Clean Method for Direct α-Iodination of Aromatic Ketones [organic-chemistry.org]
- 2. sciencemadness.org [sciencemadness.org]
- 3. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Efficient Method for the Selective Iodination of α,β-Unsaturated Ketones [organic-chemistry.org]
Troubleshooting low conversion in the iodination of 1-indanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the iodination of 1-indanone, particularly in cases of low conversion.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the α-iodination of 1-indanone?
A1: The α-iodination of ketones like 1-indanone typically proceeds through the formation of an enol or enolate intermediate. The reaction can be catalyzed by either acid or base.
-
Acid-Catalyzed Iodination: In the presence of an acid, the carbonyl oxygen of 1-indanone is protonated, facilitating the formation of the enol tautomer. The electron-rich double bond of the enol then attacks molecular iodine in an electrophilic addition reaction. Subsequent deprotonation yields the 2-iodo-1-indanone and regenerates the acid catalyst. The formation of the enol is the rate-determining step of this reaction.
-
Base-Catalyzed Iodination: A base will deprotonate the α-carbon of 1-indanone to form an enolate. This enolate is nucleophilic and reacts with molecular iodine. This process can be difficult to control and may lead to multiple iodinations.
Q2: I am observing a significant amount of unreacted 1-indanone. What are the likely causes of low conversion?
A2: Low conversion in the iodination of 1-indanone can stem from several factors:
-
Inefficient Enol/Enolate Formation: The rate-limiting step is often the formation of the enol or enolate. If the acidic or basic conditions are not optimal, the concentration of the reactive intermediate will be low, leading to a sluggish reaction.
-
Reagent Quality: The purity of the reagents is crucial. Old or impure iodine may have reduced reactivity. Ensure all reagents are of high quality and handled under appropriate conditions.
-
Insufficient Reaction Time or Temperature: The reaction may require more time or a higher temperature to reach completion. It is advisable to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC).
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and yield. Protic solvents like methanol or ethanol are often effective.
Q3: What are the common side products in the iodination of 1-indanone?
A3: The primary side product of concern is 2,2-diiodo-1-indanone, which can form if the mono-iodinated product reacts further with the enolate and iodine. In the case of substituted 1-indanones, particularly those with electron-donating groups on the aromatic ring, ring iodination can also occur as a competing side reaction.[1]
Q4: How can I purify the this compound product?
A4: Purification of this compound can typically be achieved through recrystallization or column chromatography. For recrystallization, solvents such as ethanol are often suitable. For column chromatography, a silica gel stationary phase with a mobile phase consisting of a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is commonly used. The optimal solvent system should be determined by TLC analysis.
Troubleshooting Guide: Low Conversion
This guide provides a systematic approach to diagnosing and resolving low conversion issues in the iodination of 1-indanone.
| Symptom | Possible Cause | Suggested Action |
| Reaction is very slow or stalls with significant starting material remaining. | 1. Suboptimal catalyst concentration (acid or base). 2. Low reaction temperature. 3. Poor quality of iodine or other reagents. | 1. Optimize catalyst loading. For acid catalysis, ensure a sufficient concentration to promote enol formation. For base-catalyzed reactions, be cautious as excess base can promote side reactions.2. Increase the reaction temperature. Monitor for potential side product formation at higher temperatures.3. Use fresh, high-purity iodine and other reagents. Ensure solvents are anhydrous if required by the specific protocol. |
| A complex mixture of products is observed on TLC with some starting material. | 1. Formation of di-iodinated product. 2. Decomposition of starting material or product. 3. Ring iodination (for substituted 1-indanones). | 1. Use a stoichiometric amount of iodine. Adding the iodine solution slowly to the reaction mixture can also help to control the reaction.2. Lower the reaction temperature or use milder reaction conditions. Consider alternative iodinating agents like N-Iodosuccinimide (NIS).3. Employ reaction conditions that favor α-iodination over aromatic iodination. For example, the use of a copper(II) oxide catalyst has been shown to be selective for α-iodination.[2] |
| Yield is low after work-up and purification. | 1. Product loss during extraction. 2. Decomposition on silica gel during chromatography. 3. Inefficient recrystallization. | 1. Ensure the pH of the aqueous layer is appropriate during work-up to prevent the product from partitioning into the aqueous phase. Perform multiple extractions with the organic solvent.2. Deactivate the silica gel with a small amount of a base like triethylamine before performing chromatography. Alternatively, consider other purification methods like recrystallization.3. Screen different solvents for recrystallization to find one that provides good recovery. |
Data Presentation
The following table summarizes the yield of this compound obtained under specific experimental conditions.
| Starting Material | Iodinating Agent | Catalyst/Promoter | Solvent | Temperature | Time | Yield (%) | Reference |
| 1-Indanone | Iodine (I₂) | Copper(II) Oxide (CuO) | Methanol | 65 °C (Reflux) | 1 hour | 94 | [2] |
Experimental Protocols
Key Experiment: α-Iodination of 1-Indanone using Copper(II) Oxide and Iodine[2]
This protocol describes a highly efficient and clean method for the direct α-iodination of 1-indanone.
Materials:
-
1-Indanone
-
Iodine (I₂)
-
Copper(II) Oxide (CuO), finely powdered
-
Methanol (MeOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-indanone (1.0 mmol), copper(II) oxide (1.0 mmol), and iodine (1.0 mmol).
-
Add methanol (10 mL) to the flask.
-
Heat the mixture to reflux (approximately 65 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1 hour.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the solid copper salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
Visualizations
Troubleshooting Logic for Low Conversion
Caption: Troubleshooting flowchart for low conversion.
Reaction Pathway: Copper-Catalyzed Iodination
Caption: Copper-catalyzed iodination pathway.
References
Optimizing reaction conditions for selective alpha-iodination of ketones
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the selective alpha-iodination of ketones. The information is tailored for researchers, scientists, and professionals in drug development to help navigate challenges encountered during this crucial chemical transformation.
Troubleshooting Guide
This section addresses specific problems that may arise during the alpha-iodination of ketones, offering potential causes and solutions in a question-and-answer format.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| AIK-001 | Low or no conversion of the starting ketone. | 1. Inactive catalyst or reagent. 2. Unsuitable solvent. 3. Reaction temperature is too low. 4. Insufficient reaction time. | 1. Use fresh, high-purity reagents. For instance, when using CuO, ensure it is finely powdered. 2. Solvent choice is critical. For CuO/I₂ systems with aromatic ketones, methanol is often optimal.[1] Propan-2-ol has been shown to be effective for α,β-unsaturated ketones.[2] Aprotic solvents like dichloromethane or THF may not facilitate the reaction.[1] 3. Many protocols require elevated temperatures. For example, the CuO/I₂ method in methanol often requires reflux (65 °C).[1] 4. Monitor the reaction progress using TLC. Some reactions may require several hours to reach completion.[3] |
| AIK-002 | Formation of multiple iodinated products (di- or poly-iodination). | 1. Use of a strong base can lead to multiple substitutions.[4] 2. Excess iodinating reagent. | 1. Employ neutral or mildly acidic conditions. The CuO/I₂ system is effective under neutral conditions.[1][5] 2. Use a stoichiometric or slight excess of the iodinating agent. For example, using 1 equivalent of I₂ with 1 equivalent of CuO is a common starting point.[6] |
| AIK-003 | Poor regioselectivity in unsymmetrical ketones. | 1. Thermodynamic vs. kinetic control. 2. Steric hindrance. 3. Electronic effects of substituents. | 1. Acid-catalyzed halogenation typically proceeds via the more substituted enol (thermodynamic product).[7] 2. Iodination often occurs at the less sterically hindered α-position. 3. Electron-donating groups on an aromatic ring can direct iodination to the ring instead of the α-position if the conditions are not optimized.[8] Changing the solvent from an aqueous micellar system to anhydrous acetonitrile can shift selectivity from the methyl group to the aryl ring.[8][9] |
| AIK-004 | Side reaction: Iodination of an activated aromatic ring. | 1. Highly activated aromatic substrate. 2. Inappropriate solvent choice. | 1. For highly activated systems, use milder iodinating agents or conditions that favor α-iodination. 2. The solvent can influence regioselectivity. For instance, using an aqueous sodium dodecyl sulphate (SDS) solution can promote α-iodination of aryl ketones, while switching to acetonitrile may favor ring iodination.[8] |
| AIK-005 | Formation of α-iodo dimethyl ketal as a byproduct. | 1. Use of methanol as a solvent with certain substrates. | This can occur with nitro-substituted aryl ketones.[6][8] The work-up procedure can also influence the final product; in some cases, the primary product in the reaction mixture is the α-iodinated dimethoxy ketal.[8] Consider using a different solvent if this is a persistent issue. |
| AIK-006 | Decomposition of the product. | 1. Presence of HI byproduct. | The corrosive nature of HI can lead to product decomposition.[8] Methods that neutralize HI as it is formed, such as the CuO/I₂ system where CuO acts as a base, can prevent this.[1][5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common and efficient methods for selective alpha-iodination of ketones?
A1: Several efficient methods exist, with the choice depending on the substrate. A widely used method for aromatic ketones involves the use of copper(II) oxide (CuO) and molecular iodine (I₂) in methanol.[1][10] This method is advantageous due to its neutral reaction conditions, high yields, and clean product formation.[1] For α,β-unsaturated ketones, a similar CuO/I₂ system in propan-2-ol provides excellent selectivity for the α'-position.[2] Other methods include using I₂ with an oxidizing agent like hydrogen peroxide (H₂O₂) under acidic conditions, or solvent-free approaches using reagents like Oxone®.[6][8]
Q2: How does the choice of solvent affect the reaction?
A2: The solvent plays a crucial role in the outcome of the reaction. For the CuO/I₂ mediated iodination of aromatic ketones, protic solvents like methanol are essential, with aprotic solvents being ineffective.[1] The solvent can also dictate the regioselectivity. For example, with some aryl ketones, using an aqueous micellar system favors α-iodination, whereas anhydrous acetonitrile can lead to iodination of the aromatic ring.[8][9]
Q3: What is the role of CuO in the CuO/I₂ iodination system?
A3: Copper(II) oxide plays multiple roles in this reaction. It acts as a catalyst to generate the reactive iodonium ion (I⁺), serves as a base to neutralize the hydrogen iodide (HI) byproduct, and reoxidizes iodide (I⁻) back to molecular iodine (I₂), ensuring the efficient use of the iodine reagent.[1][5]
Q4: Can I achieve selective mono-iodination?
A4: Yes, selective mono-iodination is achievable. Acid-catalyzed methods generally result in mono-halogenation because the introduction of an electron-withdrawing halogen atom deactivates the product towards further enolization. Base-catalyzed methods, however, can lead to poly-halogenation because the introduced halogen increases the acidity of the remaining α-hydrogens.[4] Using stoichiometric amounts of the iodinating agent under neutral or acidic conditions is key to achieving mono-iodination.
Q5: How do electron-donating and electron-withdrawing groups on aromatic ketones affect the reaction?
A5: Both electron-donating (e.g., -OCH₃, -CH₃) and electron-withdrawing (e.g., -Cl, -Br) substituents on aryl ketones are generally well-tolerated in methods like the CuO/I₂ system, leading to high yields of the corresponding α-iodoketones.[6][8] However, strongly electron-withdrawing groups, such as a nitro group, may decrease the yield and can sometimes lead to side products like dimethyl ketals when methanol is the solvent.[6][8]
Experimental Protocols
Protocol 1: α-Iodination of Aromatic Ketones using CuO/I₂
This protocol is adapted from the method developed by Yin and co-workers.[1][3]
Materials:
-
Aromatic ketone (1.0 eq)
-
Copper(II) oxide (CuO), finely powdered (1.0 eq)
-
Iodine (I₂) (1.0 eq)
-
Anhydrous Methanol (MeOH)
Procedure:
-
To a stirred solution of the aromatic ketone (5.0 mmol) in anhydrous methanol (20 mL), add finely powdered CuO (0.40 g, 5.0 mmol) and I₂ (1.27 g, 5.0 mmol).[3]
-
Stir the mixture for 5 minutes at room temperature.
-
Heat the mixture to reflux (approximately 65 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-12 hours.[3]
-
After the starting material is consumed, cool the mixture to room temperature and filter to remove the solid catalyst.
-
Remove the solvent from the filtrate under reduced pressure.
-
To the residue, add a 10% aqueous solution of Na₂S₂O₃ (50 mL) to quench any remaining iodine.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the α-iodo ketone.
| Parameter | Value |
| Temperature | Reflux (65 °C) |
| Reaction Time | 1 - 12 hours |
| Typical Yield | 83 - 99%[6] |
Protocol 2: Selective α'-Iodination of α,β-Unsaturated Ketones
This protocol is based on the work of Wang et al. for the selective iodination of enones.[2]
Materials:
-
α,β-Unsaturated ketone (1.0 eq)
-
Copper(II) oxide (CuO) (1.0 eq)
-
Iodine (I₂) (1.0 eq)
-
Propan-2-ol (isopropanol)
Procedure:
-
In a round-bottom flask, dissolve the α,β-unsaturated ketone in propan-2-ol.
-
Add copper(II) oxide and iodine to the solution.
-
Stir the reaction mixture at the temperature specified by the optimization for the particular substrate (often room temperature or slightly elevated).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography if necessary.
| Parameter | Value |
| Solvent | Propan-2-ol |
| Key Advantage | Selective iodination at the α'-position without affecting the double bond.[2] |
| Typical Yield | Up to 92%[2] |
Visualizations
Caption: General experimental workflow for CuO/I₂ mediated α-iodination of ketones.
Caption: A logical flowchart for troubleshooting common issues in α-iodination reactions.
References
- 1. Highly Efficient and Clean Method for Direct α-Iodination of Aromatic Ketones [organic-chemistry.org]
- 2. An Efficient Method for the Selective Iodination of α,β-Unsaturated Ketones [organic-chemistry.org]
- 3. sciencemadness.org [sciencemadness.org]
- 4. iodination of ketones acid/base catalysed mechanism reacting iodine with ketones propanone reagents reaction conditions organic synthesis [docbrown.info]
- 5. Iodoketone synthesis by iodination [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Highly Efficient and Clean Method for Direct α-Iodination of Aromatic Ketones | Semantic Scholar [semanticscholar.org]
Technical Support Center: Prevention of Di-iodinated Byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of di-iodinated byproducts during iodination experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to the formation of di-iodinated byproducts?
A1: The formation of di-iodinated byproducts is primarily influenced by several factors:
-
Substrate Activity: Highly activated aromatic rings, such as phenols and anilines, are more susceptible to multiple iodinations because the introduction of the first iodine atom does not sufficiently deactivate the ring towards further electrophilic substitution.
-
Reagent Stoichiometry: Using an excess of the iodinating reagent relative to the substrate significantly increases the likelihood of di-iodination.
-
Reaction Conditions: Harsher reaction conditions, such as high temperatures and prolonged reaction times, can promote the formation of di-iodinated products.[1] The pH of the reaction medium can also play a crucial role, with some reactions showing increased di-iodination in aprotic polar solvents or aqueous systems.
-
Iodinating Agent Reactivity: Highly reactive iodinating agents can lead to a lack of selectivity and the formation of multiple iodinated species.
Q2: How can I selectively achieve mono-iodination?
A2: Selective mono-iodination can be achieved by carefully controlling the reaction parameters:
-
Choice of Iodinating Agent: Employing milder or sterically hindered iodinating agents can enhance selectivity. Reagents like N-iodosuccinimide (NIS) are often preferred over molecular iodine for better control.[2] The combination of sodium iodide with an oxidizing agent like Selectfluor has also been shown to be effective for controlled mono-iodination.
-
Control of Stoichiometry: A precise 1:1 or slightly less than stoichiometric ratio of the iodinating agent to the substrate is crucial to minimize di-iodination.
-
Reaction Conditions Optimization: Performing the reaction at lower temperatures and for shorter durations can favor the formation of the mono-iodinated product. The choice of solvent is also critical; for instance, using dichloromethane supplemented with trifluoroacetic acid (TFA) has been shown to be optimal for the controlled mono-iodination of certain peptides.
-
Use of Protecting Groups: In some cases, protecting a reactive functional group on the substrate can direct the iodination to a specific position and prevent multiple additions.
-
Catalysis: Certain catalysts, such as disulfides with 1,3-diiodo-5,5-dimethylhydantoin (DIH), can promote selective mono-iodination of electron-rich aromatic compounds.
Q3: What are some common methods for purifying the desired mono-iodinated product from di-iodinated byproducts?
A3: Several purification techniques can be employed to separate mono- and di-iodinated products:
-
Column Chromatography: This is one of the most common and effective methods for separating compounds with different polarities.[3][4][5][6][7] Since mono- and di-iodinated products often have different polarities, they can be separated on a silica gel or alumina column using an appropriate eluent system.
-
Recrystallization: If the mono-iodinated product and the di-iodinated byproduct have significantly different solubilities in a particular solvent system, recrystallization can be a highly effective purification method to obtain the pure mono-iodinated compound.[8][9][10]
-
High-Performance Liquid Chromatography (HPLC): For challenging separations or when high purity is required, preparative HPLC is a powerful technique.[8][11][12][13][14] Different selectivities can be achieved by varying the stationary and mobile phases.[8][11][12][13][14]
Troubleshooting Guides
Problem 1: My reaction is producing a high percentage of di-iodinated byproduct.
| Possible Cause | Suggested Solution |
| Excess Iodinating Reagent | Carefully control the stoichiometry. Use a 1:1 or slightly substoichiometric amount of the iodinating agent. Perform a titration of your iodinating agent if its purity is uncertain. |
| High Reaction Temperature | Lower the reaction temperature. Run the reaction at 0 °C or even lower if the substrate is highly reactive. |
| Prolonged Reaction Time | Monitor the reaction closely using TLC or HPLC and quench it as soon as the starting material is consumed to a satisfactory level. |
| Highly Activating Substrate | Consider using a milder iodinating agent (e.g., NIS instead of ICl). Alternatively, a protecting group strategy might be necessary to reduce the reactivity of the substrate. |
| Inappropriate Solvent | The solvent can significantly influence the reaction's selectivity. Screen different solvents. For example, for tyrosine iodination, a switch from polar aprotic solvents to dichloromethane with TFA was shown to favor mono-iodination. |
Problem 2: The iodination reaction is not proceeding to completion, and I am recovering unreacted starting material along with some di-iodinated product.
| Possible Cause | Suggested Solution |
| Insufficiently Reactive Iodinating Agent | For less reactive substrates, a more powerful iodinating system may be required. Consider using an activating agent or a stronger electrophilic iodine source. |
| Low Reaction Temperature | While low temperatures are good for selectivity, they can also slow down the reaction. Gradually increase the temperature while monitoring the product distribution to find an optimal balance. |
| Poor Solubility of Reagents | Ensure all reagents are fully dissolved in the reaction solvent. If necessary, use a co-solvent to improve solubility. |
| Decomposition of Iodinating Agent | Some iodinating agents are sensitive to light and moisture. Ensure your reagent is fresh and handled under appropriate conditions. |
Problem 3: I am observing the formation of multiple isomers of the mono-iodinated product.
| Possible Cause | Suggested Solution |
| Lack of Regioselectivity | The directing effects of the substituents on your substrate will determine the position of iodination. For better control, consider using a directing group or a sterically bulky iodinating agent that favors substitution at a less hindered position. |
| Isomerization under Reaction Conditions | Certain reaction conditions (e.g., strong acids) might promote isomerization. Investigate milder reaction conditions. |
Quantitative Data Summary
Table 1: Influence of Solvent on the Mono-iodination of a Protected Tyrosine Derivative
| Entry | Solvent | Starting Material (%) | Mono-iodinated Product (%) | Di-iodinated Product (%) |
| 1 | DMSO | 49 | 7 | 44 |
| 2 | DMF | 45 | 24 | 31 |
| 3 | tBuOH/H₂O (5/1) | 17 | 57 | 26 |
| 4 | MeOH/DCM | 23 | 54 | 23 |
| 5 | H₂O/ACN (1/1) | 22 | 44 | 33 |
| 6 | DCM / 1% TFA | 46 | 48 | 6 |
| 7 | DCM / 5% TFA | 46 | 53 | 1 |
| 8 | DCM / 10% TFA | 47 | 53 | 0 |
| 9 | DCM / 20% TFA | 54 | 46 | 0 |
Data adapted from a study on the mono-iodination of a protected tyrosine model system. The reaction was performed using NaI and Selectfluor. Ratios were determined by LC/MS. This table illustrates the significant impact of the solvent system on the selectivity of the iodination reaction.
Experimental Protocols
Protocol 1: Selective Mono-iodination of Phenol
This protocol describes a method for the selective mono-iodination of phenol using potassium iodide and potassium chlorate in an aqueous medium.[1]
Materials:
-
Phenol
-
Potassium iodide (KI)
-
Potassium chlorate (KClO₃)
-
Hydrochloric acid (HCl)
-
Methanol
-
Water
-
Diethyl ether
-
5% aqueous sodium thiosulfate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
In a reaction vessel, prepare a solution of phenol (10 mmol), potassium iodide (10 mmol), and potassium chlorate (3.33 mmol) in a mixture of methanol (5 mL) and water (45 mL).
-
Heat the mixture to 80 °C.
-
To the heated mixture, add hydrochloric acid (10 mmol).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and extract with diethyl ether (40 mL).
-
Wash the ether extract with 5% aqueous sodium thiosulfate solution and then with water.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel using hexane as the eluent to afford the mono-iodinated phenol.
Protocol 2: Selective para-Iodination of Aniline
This protocol details the direct iodination of aniline with a focus on obtaining the para-substituted product.[15][16]
Materials:
-
Aniline
-
Sodium bicarbonate (NaHCO₃)
-
Iodine (I₂)
-
Water
-
Gasoline or ethanol for recrystallization
Procedure:
-
In a beaker, combine aniline (1.2 moles), sodium bicarbonate (1.8 moles), and water (1 L).
-
Cool the mixture to 12–15 °C using an ice bath.
-
While stirring vigorously with a mechanical stirrer, add powdered iodine (1 mole) in small portions over 30 minutes.
-
Continue stirring for an additional 20-30 minutes after the final addition of iodine. The dark color of the free iodine should fade.
-
Collect the crude crystalline product (p-iodoaniline) by vacuum filtration.
-
Purify the crude product by recrystallization from a suitable solvent like gasoline or ethanol to yield pure p-iodoaniline.
Visualizations
Caption: General experimental workflow for selective mono-iodination.
Caption: Troubleshooting logic for excessive di-iodination.
References
- 1. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. columbia.edu [columbia.edu]
- 4. rroij.com [rroij.com]
- 5. youtube.com [youtube.com]
- 6. longdom.org [longdom.org]
- 7. flinnsci.com [flinnsci.com]
- 8. HPLC Analysis of the Urinary Iodine Concentration in Pregnant Women [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. eaglebio.com [eaglebio.com]
- 12. mdpi.com [mdpi.com]
- 13. Protocol For The Determination Of Total Iodine In Iodized Table Salts Using Ultra High-Performance Liquid Chromatography[v1] | Preprints.org [preprints.org]
- 14. HPLC-DAD Determination of Iodide in Mineral Waters on Phosphatidylcholine Column - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water | Semantic Scholar [semanticscholar.org]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Purification of Crude 2-Iodo-1-indanone by Column Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Iodo-1-indanone using column chromatography. This guide is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This section addresses common issues encountered during the column chromatography of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Recovery of Product | Compound Decomposition on Silica Gel: this compound, like many halogenated compounds, can be sensitive to the acidic nature of standard silica gel, leading to degradation on the column.[1][2] | Deactivate the Silica Gel: Pre-treat the silica gel with a base, such as triethylamine (TEA), to neutralize the acidic sites. A common method is to flush the packed column with a solvent system containing 1-3% TEA before loading the sample.[2][3][4] Use an Alternative Stationary Phase: Consider using neutral alumina as the stationary phase, which is less acidic than silica gel.[5] |
| Incorrect Eluent System: The solvent system may be too polar, causing the compound to elute too quickly with the solvent front, or not polar enough, resulting in the compound remaining on the column. | Optimize the Eluent System with TLC: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. A good starting point is a mixture of hexane and ethyl acetate. The ideal eluent system should give the this compound an Rf value of approximately 0.25-0.35 on a TLC plate.[2] | |
| Compound is Insoluble in the Eluent: The crude material may not be fully dissolving in the mobile phase, leading to it precipitating at the top of the column. | Use a Stronger Loading Solvent: Dissolve the crude product in a minimal amount of a slightly more polar solvent (e.g., dichloromethane) to ensure it fully dissolves before loading it onto the column. Then, begin elution with the less polar mobile phase. | |
| Poor Separation of Product from Impurities | Improper Column Packing: Channels or cracks in the silica gel bed can lead to an uneven flow of the mobile phase and poor separation. | Properly Pack the Column: Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and cracks. Gently tap the column during packing to ensure a homogenous bed. |
| Column Overloading: Loading too much crude material onto the column can result in broad, overlapping bands. | Use an Appropriate Silica to Compound Ratio: A general guideline is to use a silica gel to crude product weight ratio of at least 30:1 for good separation. For difficult separations, this ratio can be increased to 50:1 or higher. | |
| Eluent Polarity is Too High: A solvent system that is too polar can cause all components of the mixture to move too quickly down the column, resulting in co-elution. | Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the elution. This can help to better separate compounds with similar polarities. | |
| Product Elutes with Streaking or Tailing on TLC | Compound Degradation: As mentioned, the compound may be degrading on the silica gel. | Perform a 2D TLC: To confirm stability, spot the crude mixture on a TLC plate, run it in one direction, then rotate the plate 90 degrees and run it again in the same solvent. If new spots appear off the diagonal, the compound is degrading.[1] In this case, use deactivated silica or an alternative stationary phase. |
| Presence of Acidic or Basic Impurities: These can interact strongly with the silica gel, causing streaking. | Pre-treat the Crude Mixture: A simple work-up, such as washing the crude product with a mild aqueous base (e.g., saturated sodium bicarbonate solution) and then a mild aqueous acid (e.g., dilute HCl), can remove acidic and basic impurities before chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting eluent system for the column chromatography of this compound?
A1: A common starting point for the purification of indanone derivatives is a mixture of hexane and ethyl acetate.[3] It is recommended to start with a low polarity mixture, such as 95:5 or 90:10 (hexane:ethyl acetate), and gradually increase the polarity of the ethyl acetate. The optimal ratio should be determined by TLC analysis of the crude mixture.
Q2: What is the expected Rf value for this compound?
A2: While the exact Rf value will depend on the specific TLC plate and solvent system, for a hexane/ethyl acetate system, you should aim for an Rf of 0.25-0.35 for optimal separation in column chromatography.[2] Based on similar compounds, you might expect the Rf to be in this range with a solvent system of approximately 80:20 to 70:30 hexane:ethyl acetate.
Q3: How can I tell if my this compound is decomposing on the silica gel?
A3: The most definitive way to check for decomposition on silica gel is to perform a 2D TLC.[1] Spot your crude material in one corner of a square TLC plate and develop the plate. Then, turn the plate 90 degrees and develop it again in the same solvent system. If your compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will see additional spots below the diagonal.[1][6]
Q4: What is the procedure for deactivating silica gel with triethylamine (TEA)?
A4: To deactivate silica gel, first pack the column with the silica gel as a slurry in your starting, non-polar solvent (e.g., hexane). Then, flush the column with 2-3 column volumes of the eluent containing 1-3% triethylamine. Finally, flush the column with at least 3-4 column volumes of the eluent without triethylamine before loading your sample.[2][3]
Q5: Are there any alternatives to column chromatography for purifying this compound?
A5: Yes, other purification techniques can be considered. Recrystallization is a common method for purifying solid organic compounds and may be effective if a suitable solvent system can be found. Another option is preparative thin-layer chromatography (prep TLC) for smaller-scale purifications.
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) Analysis
-
Prepare the TLC Plate: Using a pencil, lightly draw a starting line about 1 cm from the bottom of a silica gel TLC plate.
-
Spot the Plate: Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the starting line.
-
Develop the Plate: Place the TLC plate in a developing chamber containing the chosen eluent system (e.g., 90:10 hexane:ethyl acetate). Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate.
-
Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).
-
Calculate the Rf Value: The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
Protocol 2: Column Chromatography with Deactivated Silica Gel
-
Prepare the Deactivated Silica Gel:
-
Prepare a slurry of silica gel in hexane.
-
Pack a chromatography column with the slurry.
-
Flush the column with 2-3 column volumes of hexane containing 1-2% triethylamine.
-
Flush the column with 3-5 column volumes of pure hexane to remove the excess triethylamine.
-
-
Sample Loading:
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Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate) as determined by TLC.
-
Collect fractions and monitor their composition by TLC.
-
Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 hexane:ethyl acetate) to elute the this compound.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
Table 1: Suggested Eluent Systems for TLC Analysis
| Solvent System (v/v) | Typical Rf Range for Indanone Derivatives | Notes |
| Hexane / Ethyl Acetate (90:10) | 0.1 - 0.3 | Good starting point for determining optimal polarity. |
| Hexane / Ethyl Acetate (80:20) | 0.2 - 0.5 | Likely to provide good separation for this compound. |
| Hexane / Dichloromethane (50:50) | Varies | Can be useful if separation is poor in hexane/ethyl acetate. |
Table 2: Column Chromatography Parameters
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (deactivated with 1-2% TEA) or Neutral Alumina |
| Silica to Crude Ratio | 30:1 to 50:1 (by weight) |
| Elution Mode | Isocratic or Gradient |
| Initial Eluent | Hexane / Ethyl Acetate (e.g., 95:5) |
| Final Eluent | Hexane / Ethyl Acetate (e.g., 80:20) |
| Expected Purity | >95% (as determined by NMR or GC-MS) |
| Expected Recovery | 70-90% |
Visualizations
References
- 1. physics.emu.edu.tr [physics.emu.edu.tr]
- 2. preprints.org [preprints.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. WO1985000020A1 - Chromatography column - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Friedel-Crafts Synthesis of Indanones
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the Friedel-Crafts synthesis of indanones.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the intramolecular Friedel-Crafts synthesis of indanones?
A1: The most prevalent side reactions include the formation of regioisomers, intermolecular acylation, and polymerization or decomposition of starting materials and products.[1][2] While Friedel-Crafts acylation is generally less prone to side reactions like polyacylation compared to alkylation, these other issues can significantly impact yield and purity.[3][4][5]
Q2: How does the choice of starting material—3-arylpropionic acid versus its acyl chloride—affect the reaction outcome and potential side reactions?
A2: The choice of starting material is a critical factor influencing the reaction conditions and byproducts.
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3-Arylpropionic Acids: Direct cyclization of the carboxylic acid is considered a "greener" one-step approach as it produces only water as a byproduct.[6][7] However, it often necessitates harsher conditions, such as stronger acids (e.g., triflic acid, polyphosphoric acid) and higher temperatures, which can increase the likelihood of decomposition.[6][7]
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3-Arylpropionyl Chlorides: This two-step method involves converting the acid to the more reactive acyl chloride first.[7] The subsequent cyclization can then be performed under milder conditions using a Lewis acid like aluminum chloride (AlCl₃).[7] While often more efficient, this route generates corrosive byproducts.[6][7]
Q3: Is rearrangement of the acylium ion a significant concern in indanone synthesis?
A3: Unlike Friedel-Crafts alkylation where carbocation rearrangements are common, the acylium ion intermediate in Friedel-Crafts acylation is stabilized by resonance, making rearrangements much less frequent.[1][3] Therefore, it is generally not a major side reaction in the synthesis of 1-indanones from 3-arylpropionic acid derivatives.[1]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Indanone
A low or nonexistent yield of the target indanone is a frequent challenge. The following guide helps diagnose and resolve potential causes.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps & Solutions |
| Inactive or Insufficient Catalyst | The choice and amount of catalyst are crucial. For acyl chlorides, a stoichiometric amount (typically 1.1-1.5 equivalents) of a Lewis acid like AlCl₃ is often required because the product ketone can form a complex with it.[1] For direct cyclization of carboxylic acids, strong Brønsted acids like triflic acid or polyphosphoric acid are effective.[1][8] Ensure the catalyst is fresh and anhydrous. |
| Moisture Contamination | Lewis acids like AlCl₃ are highly sensitive to moisture, which can quench the catalyst.[2] Solution: Ensure all glassware is flame-dried or oven-dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.[2] |
| Deactivated Aromatic Ring | The reaction is an electrophilic aromatic substitution, which is significantly hindered by electron-withdrawing groups (e.g., -NO₂, -CN) on the aromatic ring.[1][2] Solution: If the aromatic ring is deactivated, more forcing conditions such as higher temperatures or a stronger acid catalyst may be necessary. However, success may be limited.[1] |
| Suboptimal Reaction Temperature | The reaction may not have enough energy to proceed if the temperature is too low, or decomposition may occur if it is too high.[1] Solution: For AlCl₃-catalyzed reactions, it's common to start at 0°C and then allow the reaction to warm to room temperature.[1] Monitoring the reaction progress by TLC or GC-MS is essential to determine the optimal temperature and reaction time.[1][7] |
Troubleshooting Workflow for Low Indanone Yield
Caption: Troubleshooting logic for low yield in Friedel-Crafts acylation.
Issue 2: Formation of Undesired Side Products
The presence of impurities and side products complicates purification and reduces the overall yield.
Possible Causes & Solutions
| Side Product | Cause | Solution |
| Regioisomers | For substituted 3-arylpropionic acids, cyclization can occur at different positions on the aromatic ring, leading to a mixture of isomers. | The choice of solvent and temperature can significantly influence regioselectivity.[2] Lower temperatures often favor the kinetic product.[2] Nitromethane has been reported to improve regioselectivity in some cases. |
| Intermolecular Acylation Products | At high concentrations, the acylium ion intermediate can react with a separate aromatic molecule rather than undergoing intramolecular cyclization.[1][2] | Employ high dilution conditions to favor the intramolecular reaction pathway. This can be achieved by slowly adding the substrate or catalyst to the reaction mixture.[1] |
| Polymerization/Decomposition | The strong acidic conditions and potentially exothermic nature of the reaction can lead to the formation of polymeric materials or decomposition, often indicated by a dark, tar-like reaction mixture. | Maintain strict temperature control, especially during the addition of the Lewis acid, by using an ice bath.[1] Ensure efficient stirring to dissipate heat effectively. |
Reaction Pathways: Desired vs. Side Reactions
Caption: Competing reaction pathways in indanone synthesis.
Experimental Protocols
Protocol 1: Synthesis of 1-Indanone from 3-Phenylpropionyl Chloride using AlCl₃
This protocol describes a general method for the intramolecular cyclization of a 3-arylpropionyl chloride.[1][7]
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Preparation: Flame-dry a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagents: Dissolve 3-phenylpropionyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
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Cooling: Cool the reaction flask to 0°C in an ice-water bath.
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Catalyst Addition: Add anhydrous AlCl₃ (1.2 eq) portion-wise over 30-45 minutes, maintaining the temperature below 5°C.
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Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction's progress using TLC or GC-MS.
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Workup: Once the reaction is complete, carefully pour the mixture onto crushed ice containing dilute HCl. Separate the organic layer.
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Extraction: Extract the aqueous layer with DCM (2x).
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Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and then brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: Direct Synthesis of 1-Indanone from 3-Phenylpropanoic Acid using Triflic Acid
This protocol outlines the direct cyclization of the corresponding carboxylic acid.[1][7]
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Preparation: In a round-bottom flask under an inert atmosphere, dissolve 3-phenylpropanoic acid (1.0 eq) in an anhydrous solvent like 1,2-dichloroethane (DCE).
-
Cooling: Cool the solution to 0°C in an ice bath.
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Catalyst Addition: Slowly add triflic acid (TfOH, 3.0-5.0 eq) dropwise to the stirred solution.
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Reaction: Allow the mixture to warm to room temperature and then heat to a temperature between 50-80°C. Monitor the reaction's progress by TLC or GC-MS.
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Workup: Upon completion, cool the mixture and carefully pour it into a beaker containing ice and a saturated NaHCO₃ solution to quench the reaction.
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Extraction: Extract the aqueous layer with DCM (3x).
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Washing: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
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Drying and Concentration: Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel.
General Experimental Workflow
Caption: Typical experimental workflow for 1-indanone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
How to address product instability during indanone synthesis workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address product instability and other common issues encountered during the workup of indanone synthesis.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the workup and purification of your indanone product.
Issue 1: Low or No Product Yield After Workup
Possible Causes and Solutions:
-
Product Decomposition during Quenching:
-
Problem: The reaction mixture is quenched at too high a temperature, or with a reagent that is too reactive, leading to degradation of the indanone product.
-
Solution: Ensure the reaction mixture is cooled to 0 °C or below before quenching. For acid-catalyzed reactions (e.g., Friedel-Crafts), quench by slowly pouring the reaction mixture onto a vigorously stirred slurry of crushed ice. For reactions involving strong bases, a slow, dropwise addition of a quenching agent like saturated aqueous ammonium chloride solution at low temperature is recommended.
-
-
Incomplete Extraction:
-
Problem: The indanone product has significant solubility in the aqueous layer, leading to loss of material.
-
Solution: Perform multiple extractions (at least 3) with a suitable organic solvent such as dichloromethane or ethyl acetate. The optimal solvent will depend on the polarity of your specific indanone derivative. To check for product in the aqueous layer, a small sample can be extracted and analyzed by TLC.
-
-
Product Instability during Solvent Removal:
-
Problem: Prolonged heating during solvent evaporation can cause thermal degradation of the indanone.
-
Solution: Remove the solvent under reduced pressure using a rotary evaporator with a water bath temperature kept below 40-50 °C. For highly sensitive indanones, a cold water bath may be necessary.
-
-
Degradation on Silica Gel during Chromatography:
-
Problem: Indanones can be sensitive to the acidic nature of standard silica gel, leading to decomposition on the column.
-
Solution: Deactivate the silica gel by treating it with a solution of triethylamine in the chromatography eluent (e.g., 1-2% triethylamine). Alternatively, use neutral or basic alumina for purification. Before committing your entire sample, test the stability of your indanone on a small TLC plate by spotting the compound and letting it sit for an hour before eluting to see if degradation occurs.
-
Issue 2: Presence of Multiple Spots on TLC After Workup, Indicating Impurities
Possible Causes and Solutions:
-
Incomplete Reaction:
-
Problem: The cyclization reaction did not go to completion, leaving starting material in the crude product.
-
Solution: Before quenching, ensure the reaction is complete by monitoring with TLC or another suitable analytical technique. If the reaction has stalled, consider extending the reaction time or adding more catalyst.
-
-
Formation of Byproducts:
-
Problem: Side reactions, such as intermolecular reactions or polymerization, can occur, especially at higher concentrations or temperatures.
-
Solution: Run the reaction at a higher dilution to favor the intramolecular cyclization. Maintain strict temperature control throughout the reaction.
-
-
Aldol Condensation:
-
Problem: Under basic workup conditions, the indanone can undergo self-condensation or react with other carbonyl compounds present, leading to aldol adducts.
-
Solution: If basic conditions are necessary, keep the temperature low and the exposure time to the base as short as possible. Neutralize the solution as soon as the desired transformation is complete.
-
Issue 3: Product is an Oil and Will Not Crystallize
Possible Causes and Solutions:
-
Presence of Impurities:
-
Problem: Even small amounts of impurities can inhibit crystallization.
-
Solution: Purify the oil by column chromatography to remove impurities.
-
-
Incorrect Crystallization Solvent:
-
Problem: The chosen solvent may be too good a solvent for the indanone, even at low temperatures.
-
Solution: Perform a systematic solvent screen to find a suitable recrystallization solvent or solvent system. A good solvent will dissolve the compound when hot but have low solubility when cold. Common solvents for indanones include ethanol, hexane, and mixtures of ethyl acetate and hexane.
-
-
Product is a Low-Melting Solid or an Oil at Room Temperature:
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Problem: Some indanone derivatives are naturally oils or have low melting points.
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Solution: If the product is pure (as determined by NMR, GC-MS, etc.), then it may not be a crystalline solid at room temperature. In this case, purification by column chromatography followed by removal of solvent in vacuo is the appropriate method.
-
Frequently Asked Questions (FAQs)
Q1: My indanone product is discoloring (turning brown or yellow) during workup. What is causing this and how can I prevent it?
A1: Discoloration often indicates oxidation or decomposition of the indanone. Indanones can be sensitive to air, especially in the presence of light or trace metals. To prevent this, try to work under an inert atmosphere (nitrogen or argon) as much as possible, especially during solvent removal and storage. Storing the purified product under an inert atmosphere in a freezer can also help maintain its stability. If the discoloration is due to colored impurities, these can often be removed by recrystallization or by treating a solution of the crude product with activated carbon before filtration and crystallization.
Q2: What is the optimal pH for the aqueous wash during the workup of an indanone synthesis?
A2: The optimal pH for the aqueous wash depends on the nature of the impurities you are trying to remove.
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Acidic Wash (e.g., dilute HCl): This is useful for removing any unreacted basic starting materials or catalysts.
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Basic Wash (e.g., saturated sodium bicarbonate solution): This is crucial for neutralizing any remaining acid catalyst from a Friedel-Crafts reaction. A basic wash will also remove any acidic byproducts. However, prolonged exposure to strong base should be avoided as it can promote aldol condensation or other decomposition pathways.
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Neutral Wash (e.g., water or brine): This is used to remove any residual salts from the acidic or basic washes.
A typical workup sequence after a Friedel-Crafts reaction involves quenching in ice/acid, followed by extraction, a wash with saturated sodium bicarbonate solution, and then a final wash with brine.
Q3: Can I use distillation to purify my indanone?
A3: Distillation can be a suitable purification method for thermally stable, liquid indanones. Vacuum distillation is preferred to lower the boiling point and reduce the risk of thermal decomposition. However, for solid or thermally sensitive indanones, recrystallization or column chromatography are better choices. It is advisable to first check the thermal stability of your compound by thermogravimetric analysis (TGA) if possible.
Data Presentation
Table 1: Effect of Workup Conditions on Indanone Yield and Purity
| Parameter | Condition A | Condition B | Expected Outcome |
| Quenching Temperature | 25 °C | 0 °C | Lower temperature (Condition B) minimizes product degradation and side reactions, leading to higher yield and purity. |
| Aqueous Wash pH | pH 3 (dilute HCl) | pH 8 (sat. NaHCO₃) | For Friedel-Crafts workup, a basic wash (Condition B) is essential to neutralize the acid catalyst and prevent further acid-catalyzed degradation. |
| Solvent Removal Temp. | 60 °C (atmospheric) | 40 °C (vacuum) | Vacuum evaporation at a lower temperature (Condition B) reduces the risk of thermal decomposition of the indanone. |
| Chromatography Stationary Phase | Standard Silica Gel | Neutral Alumina | For acid-sensitive indanones, neutral alumina (Condition B) can prevent on-column degradation and improve recovery. |
Experimental Protocols
Protocol 1: General Aqueous Workup for Friedel-Crafts Indanone Synthesis
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Quenching: After the reaction is deemed complete by TLC, cool the reaction vessel to 0 °C in an ice-water bath. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.
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Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
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Washing: Combine the organic extracts. Wash the combined organic layer sequentially with:
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Saturated aqueous sodium bicarbonate solution (to neutralize residual acid).
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Water.
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Brine (to facilitate phase separation and remove bulk water).
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator with a water bath temperature below 40 °C.
Protocol 2: Purification by Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).
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Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles.
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Sample Loading: Dissolve the crude indanone in a minimal amount of the eluent and load it onto the top of the column.
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Elution: Elute the column with the chosen solvent system, collecting fractions.
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Analysis: Monitor the collected fractions by TLC to identify those containing the pure indanone.
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Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
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Solvent Selection: In a small test tube, dissolve a small amount of the crude indanone in a minimal amount of a hot solvent (e.g., ethanol). Allow it to cool to room temperature and then in an ice bath to see if crystals form.
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Dissolution: Dissolve the bulk of the crude product in the minimum amount of the hot recrystallization solvent in an Erlenmeyer flask.
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Cooling: Allow the solution to cool slowly to room temperature to allow for the formation of large crystals. The flask can then be placed in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals in a vacuum oven or desiccator.
Mandatory Visualization
Caption: Troubleshooting workflow for indanone synthesis workup.
Technical Support Center: Scaling Up the Synthesis of 2-Iodo-1-indanone
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2-Iodo-1-indanone for pilot studies. It includes frequently asked questions, a troubleshooting guide, experimental protocols, and process diagrams to address common challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the synthesis of this compound, and which is most suitable for scale-up?
A1: The synthesis of this compound is typically achieved through the α-iodination of 1-indanone. Several methods exist, but for pilot-scale studies, methods that are efficient, use readily available and less hazardous reagents, and operate under mild conditions are preferred. One such method involves the use of molecular iodine (I₂) in the presence of a co-reagent or catalyst in a suitable solvent.[1][2][3] A particularly promising approach for scale-up utilizes copper(II) oxide (CuO) as a catalyst and base in methanol, which offers high yields and neutral reaction conditions.[1][2] Another green alternative employs hydrogen peroxide as an oxidant.[3][4]
Q2: What is the role of copper(II) oxide (CuO) in the iodination of 1-indanone?
A2: In the iodination of aromatic ketones like 1-indanone, copper(II) oxide plays a multifaceted role.[1][2] It acts as a catalyst to activate molecular iodine, generating a more reactive iodonium species (I+).[1][2] Additionally, it serves as a base to neutralize the hydrogen iodide (HI) byproduct formed during the reaction, which can prevent side reactions and drive the equilibrium towards the product.[1][2] CuO can also reoxidize the iodide ion (I⁻) back to molecular iodine (I₂), improving the overall atom economy of the process.[1]
Q3: What are the critical safety precautions to consider when scaling up this synthesis?
A3: Scaling up any chemical synthesis requires a thorough safety review. For the synthesis of this compound, specific hazards include:
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Iodine Vapor: Iodine can sublimate and its vapor is harmful if inhaled and can cause eye irritation.[5] All operations should be conducted in a well-ventilated fume hood.[5][6]
-
Corrosive Reagents: If acidic or basic conditions are used, appropriate personal protective equipment (PPE), such as gloves and safety glasses, must be worn.[7]
-
Solvent Hazards: The choice of solvent introduces its own set of hazards (e.g., flammability of methanol).[5] Ensure proper grounding of equipment to prevent static discharge.
-
Exothermic Reactions: While the reaction is generally not violently exothermic, temperature control is crucial during scale-up. Monitor the reaction temperature closely and have a cooling system readily available.
-
Waste Disposal: Iodine-containing waste should be properly quenched (e.g., with sodium thiosulfate solution) and disposed of according to institutional and local regulations.[5][8]
Q4: How does the choice of solvent affect the reaction?
A4: The solvent can significantly impact the reaction rate and yield. For the CuO-mediated iodination, protic solvents like methanol and ethanol have been shown to be effective, with methanol often providing faster reaction times.[1] Aprotic solvents such as dichloromethane, tetrahydrofuran, and acetonitrile are generally less effective for this specific method.[1] The choice of solvent for scale-up should also consider factors like cost, boiling point (for ease of removal), and safety.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive catalyst or reagents. | Ensure the 1-indanone is pure. Use fresh, high-quality iodine and copper(II) oxide. |
| Incorrect solvent. | For the CuO method, use methanol or ethanol as the solvent.[1] | |
| Insufficient reaction temperature. | For the CuO/methanol method, the reaction is typically run at reflux (around 65 °C).[1] Ensure the reaction mixture reaches and maintains this temperature. | |
| Poor mixing. | In a pilot-scale reactor, ensure adequate agitation to keep the solid CuO suspended and in contact with the reactants. | |
| Formation of Multiple Products (Low Selectivity) | Over-iodination (di-iodination). | Use a controlled stoichiometry of iodine (typically 1.0-1.2 equivalents). Monitor the reaction progress by TLC or HPLC to avoid prolonged reaction times. |
| Side reactions due to acidic conditions. | The CuO method helps to maintain neutral conditions by scavenging the HI byproduct.[1][2] Ensure sufficient CuO is present. | |
| Reaction Stalls Before Completion | Depletion of the active iodinating species. | If monitoring shows the reaction has stalled, a small additional charge of iodine and/or CuO may be necessary. |
| Catalyst deactivation. | Ensure the starting materials and solvent are free from impurities that could poison the catalyst. | |
| Difficult Product Isolation/Purification | Product oiling out instead of crystallizing. | Ensure the quenching and washing steps are performed at an appropriate temperature. Try adding a co-solvent during crystallization. |
| Persistent color in the final product. | Residual iodine can be removed by washing the organic layer with a sodium thiosulfate solution.[5][8] Activated carbon treatment of the product solution before crystallization can also be effective. |
Data Presentation
Table 1: Comparison of Reaction Conditions for α-Iodination of 1-Indanone
| Method | Iodinating Agent | Catalyst/Co-reagent | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Copper-Catalyzed | I₂ | CuO | Methanol | 65 (Reflux) | ~95 | [1] |
| Hydrogen Peroxide | I₂ | 30% aq. H₂O₂ | Solvent-free | Room Temp. | High | [3][4] |
| Acid-Catalyzed | I₂ | H₂SO₄ (cat.) | Methanol | Room Temp. | Variable | N/A |
Experimental Protocols
Protocol 1: Pilot-Scale Synthesis of this compound via Copper(II) Oxide Catalysis
Materials and Equipment:
-
Glass-lined or stainless steel reactor with overhead stirring, reflux condenser, temperature probe, and addition funnel.
-
1-Indanone (1.0 eq)
-
Iodine (I₂) (1.1 eq)
-
Copper(II) Oxide (CuO) (1.2 eq)
-
Methanol
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).
-
Charging Reagents: To the reactor, add 1-indanone followed by methanol. Begin agitation to dissolve the starting material.
-
Add copper(II) oxide to the mixture.
-
In a separate vessel, dissolve the iodine in methanol and charge this solution to the addition funnel.
-
Reaction: Heat the reactor contents to reflux (approximately 65 °C).
-
Once at reflux, add the iodine solution dropwise over a period of 1-2 hours.
-
Maintain the reaction at reflux and monitor its progress by TLC or HPLC (approximately 1-3 hours after the addition is complete).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the copper salts. Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Dissolve the resulting crude residue in dichloromethane or ethyl acetate.
-
Transfer the organic solution to a separatory funnel and wash sequentially with saturated aqueous sodium thiosulfate (to remove unreacted iodine), water, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Mandatory Visualizations
References
- 1. Highly Efficient and Clean Method for Direct α-Iodination of Aromatic Ketones [organic-chemistry.org]
- 2. Iodoketone synthesis by iodination [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. science.cleapss.org.uk [science.cleapss.org.uk]
- 6. Iodinations: Standard Operating Procedures | Environmental Health and Safety | The University of Vermont [uvm.edu]
- 7. websites.nku.edu [websites.nku.edu]
- 8. ehs.umich.edu [ehs.umich.edu]
Technical Support Center: Iodine Removal from Reaction Mixtures
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for effectively removing unreacted iodine from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted iodine from a reaction mixture?
The most common method is a chemical quench using a reducing agent, which converts elemental iodine (I₂) into colorless iodide salts (I⁻). These salts are typically water-soluble and can be easily removed by an aqueous wash. Other methods include physical extraction, chromatography, or using specialized resins.
Q2: Which reducing agents are typically used for quenching iodine?
Aqueous solutions of sodium thiosulfate (Na₂S₂O₃) are the most frequently used quenching agents. Alternatives include sodium bisulfite (NaHSO₃), sodium sulfite (Na₂SO₃), and ascorbic acid (Vitamin C).[1] The choice of agent depends on the stability of the reaction product and the desired workup conditions.
Q3: How do I know when all the iodine has been removed?
The removal of iodine is visually evident. The characteristic brown, purple, or reddish color of iodine in the organic layer will disappear, leaving the solution colorless (or the color of your product).[2] The aqueous layer should also be colorless after the final wash.
Q4: What are the reaction products of quenching, and are they soluble in my organic layer?
When quenching with sodium thiosulfate, iodine (I₂) is converted to sodium iodide (NaI), and the thiosulfate is oxidized to sodium tetrathionate (Na₂S₄O₆). Both NaI and Na₂S₄O₆ are ionic salts and are highly soluble in water but generally insoluble in common organic solvents like ethyl acetate, dichloromethane, or hexanes.[3][4][5] Similarly, quenching with sodium bisulfite/sulfite produces sodium iodide and sodium sulfate, which are also water-soluble.
Troubleshooting Guide
Q5: Why is my organic layer still brown/yellow after washing with aqueous sodium thiosulfate?
This is a common issue that can arise from several factors:
-
Insufficient Quenching Agent: You may not have used enough sodium thiosulfate solution to react with all the iodine. The reaction requires two equivalents of thiosulfate for every one equivalent of iodine.
-
Solution: Add more of the thiosulfate solution and shake the separatory funnel vigorously. If the color persists, consider using a more concentrated solution (e.g., 10% w/v).
-
-
Poor Mixing: If the two phases are not mixed adequately, the reaction will be slow and inefficient. This is especially true if solid thiosulfate is added directly to an organic solvent without an aqueous phase.[6]
-
Solution: Ensure vigorous shaking of the separatory funnel for at least 1-2 minutes to maximize the surface area and contact time between the organic and aqueous phases.[6]
-
-
Product Instability: Your product itself might be unstable to the workup conditions (e.g., exposure to water, acid, or base), leading to the formation of colored impurities.[7]
-
Solution: Test the stability of your product by taking a small aliquot of the reaction mixture and treating it separately with the quenching solution. If a color change occurs that is not related to iodine, you may need to consider a different quenching agent or workup procedure.
-
-
Other Colored Species: The color may not be from iodine but from other colored byproducts in your reaction.
-
Solution: Use Thin Layer Chromatography (TLC) to check if the colored spot corresponds to iodine. If the color is from an impurity, purification by column chromatography may be necessary.[8]
-
Q6: My product seems to be degrading during the quenching step. What can I do?
Product degradation can occur if the compound is sensitive to the pH or the specific reagents used.
-
pH Sensitivity: Sodium bisulfite and sulfite solutions can be basic, while the reaction with thiosulfate can sometimes alter the pH. If your product is acid- or base-sensitive, this can be problematic.
-
Solution: Consider using a buffered quenching solution. Alternatively, ascorbic acid is a milder reducing agent that may be more suitable for sensitive substrates.[1]
-
-
Reaction with Quenching Agent: In rare cases, the product may react with the quenching agent or its byproducts.
-
Solution: An alternative is to remove iodine via column chromatography on silica gel. Iodine is typically visible as a colored band and can be separated from the desired product.
-
Quantitative Data: Comparison of Common Iodine Quenching Agents
The table below summarizes the key chemical data for the most common quenching agents used to remove iodine.
| Quenching Agent | Molar Mass ( g/mol ) | Reaction Stoichiometry (Agent:I₂) | Typical Aqueous Concentration | Byproducts |
| Sodium Thiosulfate (Na₂S₂O₃) | 158.11 | 2:1 (2Na₂S₂O₃ + I₂ → 2NaI + Na₂S₄O₆) | 5-10% (w/v) | Sodium Iodide, Sodium Tetrathionate |
| Sodium Bisulfite (NaHSO₃) | 104.06 | 1:1 (NaHSO₃ + I₂ + H₂O → NaHSO₄ + 2HI) | 5-10% (w/v) | Sodium Bisulfate, Hydroiodic Acid |
| Sodium Sulfite (Na₂SO₃) | 126.04 | 1:1 (Na₂SO₃ + I₂ + H₂O → Na₂SO₄ + 2HI) | Saturated Solution | Sodium Sulfate, Hydroiodic Acid |
| Ascorbic Acid (C₆H₈O₆) | 176.12 | 1:1 (C₆H₈O₆ + I₂ → C₆H₆O₆ + 2HI) | 5-10% (w/v) | Dehydroascorbic Acid, Hydroiodic Acid |
Experimental Protocols
Protocol 1: Standard Iodine Removal using Aqueous Sodium Thiosulfate
This protocol describes the standard liquid-liquid extraction procedure for quenching and removing unreacted iodine from a reaction mixture in a water-immiscible organic solvent.
-
Transfer Reaction Mixture: Transfer the entire reaction mixture to a separatory funnel of an appropriate size. If the reaction solvent is water-miscible (e.g., THF, acetonitrile), dilute the mixture with a water-immiscible solvent (e.g., ethyl acetate, dichloromethane) and water.
-
Perform Aqueous Wash: Add a 5-10% (w/v) aqueous solution of sodium thiosulfate to the separatory funnel. The volume should be roughly equal to the organic phase volume.
-
Shake and Vent: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 1-2 minutes. The brown/purple color of the iodine should disappear from the organic layer.
-
Separate Layers: Allow the layers to separate completely. Drain the lower (aqueous) layer.
-
Repeat if Necessary: If any color remains in the organic layer, repeat the wash with a fresh portion of the sodium thiosulfate solution.
-
Final Washes: Wash the organic layer with deionized water, followed by a wash with brine (saturated NaCl solution) to remove residual water and inorganic salts.
-
Dry and Concentrate: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
Protocol 2: Iodine Removal in Peptide Synthesis using Anion Exchange Resin
This method is particularly useful after disulfide bond formation in peptide synthesis, where excess iodine must be removed quickly to prevent side reactions.[9]
-
Prepare Resin: Use a strongly basic anion exchange resin. Wash the resin with the reaction solvent (e.g., aqueous acetic acid/methanol) before use.
-
Add Resin to Mixture: After the reaction is complete (as monitored by HPLC), add an excess of the pre-washed anion exchange resin directly to the reaction mixture.
-
Stir Mixture: Stir the resulting suspension at room temperature for approximately 30 minutes. The resin will adsorb the excess iodine and iodide, causing the solution to become colorless.[9]
-
Filter: Filter the mixture through a Büchner funnel to remove the resin.
-
Wash Resin: Wash the collected resin with a small amount of the reaction solvent to recover any adsorbed product.
-
Process Filtrate: Combine the filtrates. The solution is now free of iodine and can be processed further, for instance, by solvent evaporation and lyophilization or direct purification by preparative HPLC.[9]
Visualized Workflows
Caption: Standard workflow for removing iodine via quenching and extraction.
Caption: Decision tree for selecting an appropriate iodine removal method.
References
- 1. Selection and applicability of quenching agents for the analysis of polar iodinated disinfection byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Workup [chem.rochester.edu]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. sodium iodide [chemister.ru]
- 5. Sciencemadness Discussion Board - Making Sodium Iodide with Iodine + Sodium Thiosulfate - Problems? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. reddit.com [reddit.com]
- 7. How To [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. Large Scale Solid Phase Synthesis of Peptide Drugs: Use of Commercial Anion Exchange Resin as Quenching Agent for Removal of Iodine during Disulphide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Enhanced Regioselectivity in Indanone Synthesis
Welcome to the Technical Support Center for indanone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions for challenges related to achieving high regioselectivity in your experiments. Below you will find troubleshooting guides and frequently asked questions to help you optimize your catalyst selection and reaction conditions.
Troubleshooting Guides
Issue 1: Low Regioselectivity in Friedel-Crafts Acylation
You are observing a mixture of indanone regioisomers, leading to difficult purification and reduced yield of the desired product.
Possible Causes and Solutions:
-
Inappropriate Catalyst Choice: The Lewis or Brønsted acid used may not be optimal for directing the cyclization to the desired position.
-
Solution: Screen a variety of catalysts. While aluminum chloride (AlCl₃) is common, other Lewis acids like iron(III) chloride (FeCl₃), niobium pentachloride (NbCl₅), or scandium triflate (Sc(OTf)₃) can offer different selectivity profiles depending on the substrate.[1] For highly deactivated systems, superacids like triflic acid (TfOH) may be necessary.[1]
-
-
Suboptimal Reaction Temperature: Temperature can influence the kinetic versus thermodynamic product distribution.
-
Solution: Experiment with a range of temperatures. Some reactions may require heating to overcome activation barriers, while others might benefit from lower temperatures to favor a specific isomer.[1]
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can impact catalyst activity and the stability of reaction intermediates, thereby affecting regioselectivity.[1]
Troubleshooting Workflow for Low Regioselectivity
Caption: A logical workflow for troubleshooting low regioselectivity.
Issue 2: Poor or No Product Yield
The reaction is not proceeding to completion, or the desired indanone is not being formed.
Possible Causes and Solutions:
-
Inactive or Degraded Catalyst: Many Lewis acids are moisture-sensitive and can be quenched if not handled under anhydrous conditions.[1]
-
Solution: Use fresh, anhydrous catalyst and ensure all glassware is flame-dried. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
-
Deactivated Aromatic Ring: Electron-withdrawing groups on the aromatic ring can significantly slow down or prevent the electrophilic aromatic substitution.[1][3]
-
Insufficient Catalyst Loading: In many Friedel-Crafts acylations, the catalyst is required in stoichiometric amounts because the ketone product can form a complex with the Lewis acid, sequestering it.[3]
-
Solution: Use at least 1.1 to 1.5 equivalents of the Lewis acid catalyst. For other types of catalysts, consult literature for appropriate loadings.[3]
-
Frequently Asked Questions (FAQs)
Q1: How does the choice of catalyst influence the regioselectivity in the synthesis of 2- versus 3-substituted indanones?
A1: The regioselectivity can be controlled by the careful selection of transition-metal catalysts. For example, in the carboacylation of 2-styryl ketones, nickel (Ni) and rhodium (Rh) catalysts can lead to the formation of 2- or 3-substituted indanones, respectively, from the same starting material.[4] This is attributed to the different migratory insertion pathways (1,2- vs. 2,1-insertion) favored by each metal center.[4]
Q2: What are the primary challenges in achieving regioselectivity in Nazarov cyclizations for indanone synthesis?
A2: The Nazarov cyclization, a 4π-electrocyclization of divinyl ketones, can be challenging to control in terms of regioselectivity, especially with unsymmetrically substituted substrates.[5][6] Key challenges include:
-
Use of Stoichiometric Promoters: Many classical Nazarov cyclizations require stoichiometric amounts of strong Lewis or Brønsted acids.[5][6]
-
Unactivated Substrates: Some unactivated dienones fail to cyclize under catalytic conditions.[6]
-
Controlling the E/Z Geometry: The stereochemistry of the double bonds in the divinyl ketone precursor can influence the cyclization pathway.
Q3: Can solvent choice significantly impact the regiochemical outcome?
A3: Yes, the solvent can play a crucial role. For instance, in certain Friedel-Crafts acylations, the use of nitromethane as a solvent has been shown to provide optimal selectivity, yielding one regioisomer in a ratio greater than 20:1 over another.[2] In contrast, solvents like acetonitrile, toluene, and chlorobenzene can lead to lower selectivity ratios.[2]
Q4: Are there modern, more atom-economical alternatives to classical Friedel-Crafts acylation for indanone synthesis?
A4: Yes, transition-metal-catalyzed methods have emerged as powerful alternatives. For example, palladium-catalyzed one-pot Heck-aldol annulation can synthesize multisubstituted 1-indanones from o-bromobenzaldehydes and vinyl ethers under milder conditions than many classical methods.[7] While these methods can be more expensive due to the cost of the catalyst and ligands, they often offer greater efficiency and functional group tolerance.[7]
Data Presentation
Table 1: Comparison of Catalysts for Regioselective Indanone Synthesis
| Catalyst System | Substrate Type | Product Type | Key Advantages | Reference |
| Ni-based catalyst | 2-Styryl ketones | 2-Substituted indanones | High regioselectivity for 2-substitution | [4] |
| Rh-based catalyst | 2-Styryl ketones | 3-Substituted indanones | High regioselectivity for 3-substitution | [4] |
| SbF₅ with EtOH | Phenylalkynes and aldehydes | trans-2,3-Disubstituted indanones | High stereoselectivity, one-pot synthesis | [8] |
| Triflic Acid (TfOH) | 3-Arylpropionic acids | 1-Indanones | Effective for deactivated aromatic rings | [1][3] |
| Niobium Pentachloride (NbCl₅) | 3-Arylpropanoic acids | 1-Indanones | Acts as both reagent and catalyst | [9] |
| Sc(OTf)₃ | Quaternized Meldrum's acids | Substituted 1-indanones | High yields (up to 94%) | [10] |
Experimental Protocols
Protocol 1: General Procedure for Intramolecular Friedel-Crafts Acylation using Triflic Acid
This protocol is adapted for the cyclization of a 3-arylpropionic acid.
-
Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 3-arylpropionic acid (1.0 eq).[1]
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon).
-
Solvent Addition: Add an anhydrous solvent, such as 1,2-dichloroethane (DCE), to achieve a concentration of 0.1-0.5 M.[1]
-
Catalyst Addition: Cool the solution to 0°C in an ice bath. Slowly add triflic acid (TfOH, typically 1.5-5.0 eq) dropwise via a syringe.[1]
-
Reaction: Allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., 50-80°C).[1] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: Palladium-Catalyzed One-Pot Synthesis of 1-Indanones
This protocol describes a modern approach to synthesizing 1-indanone derivatives.[7]
-
Reaction Setup: To a sealed tube, add 2-bromobenzaldehyde (1.0 mmol), 2-hydroxyethyl vinyl ether (1.2 mmol), triethylamine (Et₃N, 1.5 mmol), palladium(II) acetate (Pd(OAc)₂, 1 mol%), and 1,3-bis(diphenylphosphino)propane (dppp, 1.5 mol%).[7]
-
Solvent Addition: Add ethylene glycol (4 mL) to the sealed tube.[7]
-
Reaction Conditions: Heat the reaction mixture at 115°C for 16 hours.[7]
-
Workup: Cool the reaction to room temperature.
-
Purification: Follow standard procedures for extraction, washing, drying, and purification as described in Protocol 1.
Visualizations
Signaling Pathway for Catalyst-Controlled Regioselective Carboacylation
Caption: Catalyst control in regiodivergent indanone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 6. longdom.org [longdom.org]
- 7. benchchem.com [benchchem.com]
- 8. Novel One-Pot Approach to Synthesis of Indanones through Sb(V)-Catalyzed Reaction of Phenylalkynes with Aldehydes [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
Validation & Comparative
Comparative Analysis of 1H and 13C NMR Spectra: 2-Iodo-1-indanone and its Analogs
A comprehensive guide for researchers, scientists, and drug development professionals on the nuclear magnetic resonance (NMR) characteristics of 2-Iodo-1-indanone, presented in comparison with its structural analogs, 1-indanone and 2-indanone. This guide provides a detailed examination of their respective ¹H and ¹³C NMR spectral data, supported by standardized experimental protocols and predictive modeling.
In the landscape of medicinal chemistry and drug development, the indanone scaffold is a privileged structure, serving as a core component in a variety of biologically active molecules. The functionalization of the indanone ring system, such as the introduction of a halogen at the 2-position, can significantly influence its chemical reactivity and biological profile. Understanding the precise structural features of these derivatives is paramount, and NMR spectroscopy stands as the most powerful tool for unambiguous structure elucidation in solution.
This guide focuses on the spectral characteristics of this compound, a halogenated derivative of 1-indanone. Due to the limited availability of published experimental NMR data for this specific compound, this report leverages high-quality predicted spectral data and contrasts it with the experimentally determined NMR data of the parent compounds, 1-indanone and 2-indanone. This comparative approach allows for a detailed analysis of the influence of the iodine substituent on the chemical shifts of the neighboring protons and carbons, providing valuable insights for researchers working with similar structures.
Comparative ¹H NMR Spectral Data
The ¹H NMR spectra of indanone derivatives are characterized by distinct signals corresponding to the aromatic protons on the benzene ring and the aliphatic protons on the five-membered ring. The introduction of an iodine atom at the C2 position in this compound is predicted to induce a significant downfield shift for the proton at this position (H-2) compared to the analogous protons in 1-indanone and 2-indanone.
| Compound | Proton | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity |
| This compound | H-2 | ~4.8 (Predicted) | dd |
| H-3 | ~3.2, ~3.8 (Predicted) | m | |
| Aromatic-H | ~7.3 - 7.8 (Predicted) | m | |
| 1-Indanone | H-2 | ~2.7 | t |
| H-3 | ~3.1 | t | |
| Aromatic-H | ~7.3 - 7.8 | m | |
| 2-Indanone | H-1, H-3 | ~3.6 | s |
| Aromatic-H | ~7.2 - 7.4 | m |
Table 1: Comparison of ¹H NMR spectral data for this compound (predicted), 1-indanone (experimental), and 2-indanone (experimental). Predicted data is based on computational models. Experimental data is sourced from publicly available spectral databases.
Comparative ¹³C NMR Spectral Data
The ¹³C NMR spectra provide valuable information about the carbon framework of the molecules. The most notable effect of the iodine substituent in this compound is the significant upfield shift of the C2 carbon due to the heavy atom effect, a stark contrast to the deshielding effect typically observed with more electronegative halogens. The carbonyl carbon (C1) is also expected to show a slight shift.
| Compound | Carbon | Predicted/Experimental Chemical Shift (δ, ppm) |
| This compound | C1 (C=O) | ~200 (Predicted) |
| C2 | ~20 (Predicted) | |
| C3 | ~40 (Predicted) | |
| Aromatic-C | ~125 - 155 (Predicted) | |
| 1-Indanone | C1 (C=O) | ~207 |
| C2 | ~36 | |
| C3 | ~26 | |
| Aromatic-C | ~124 - 155 | |
| 2-Indanone | C1, C3 | ~45 |
| C2 (C=O) | ~217 | |
| Aromatic-C | ~125 - 138 |
Table 2: Comparison of ¹³C NMR spectral data for this compound (predicted), 1-indanone (experimental), and 2-indanone (experimental). Predicted data is based on computational models. Experimental data is sourced from publicly available spectral databases.
Experimental Protocols
The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra for indanone derivatives.
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied if necessary.
-
The final concentration should be in the range of 10-50 mM for ¹H NMR and 50-100 mM for ¹³C NMR to ensure good signal-to-noise.
NMR Data Acquisition:
-
The NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 400 MHz or higher.
-
The spectrometer is locked to the deuterium signal of the solvent.
-
Shimming is performed to optimize the magnetic field homogeneity.
-
For ¹H NMR, a standard single-pulse experiment is used. Key parameters include a spectral width of approximately 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each carbon. A wider spectral width (e.g., 0-220 ppm) is used, and a larger number of scans (e.g., 1024 or more) is often required due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is common.
-
Chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).
Logical Workflow for Spectral Comparison
The following diagram illustrates the logical workflow for comparing the NMR spectral data of a target compound like this compound with its analogs.
Purity Under Scrutiny: A Comparative Guide to the Mass Spectrometry Analysis of 2-Iodo-1-indanone
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic intermediates is paramount. This guide provides a detailed comparison of mass spectrometry with other common analytical techniques for the purity confirmation of 2-Iodo-1-indanone, a valuable building block in organic synthesis. We present a proposed mass spectrometry protocol, hypothesize fragmentation patterns, and offer a comparative analysis supported by experimental principles.
Introduction to Purity Analysis of this compound
This compound is a halogenated derivative of 1-indanone, a bicyclic ketone. Its reactivity makes it a useful intermediate in the synthesis of more complex molecules. However, the synthetic routes to this compound, typically involving the α-iodination of 1-indanone, can lead to a range of impurities. These may include unreacted starting material (1-indanone), over-iodinated byproducts (e.g., 2,2-diiodo-1-indanone), and residual reagents or solvents. Accurate and reliable purity assessment is therefore crucial to ensure the quality and consistency of subsequent reactions and final products.
Mass spectrometry, with its high sensitivity and ability to provide molecular weight information, is a powerful tool for this purpose. This guide will delve into the specifics of using mass spectrometry for the analysis of this compound and compare its performance against other established analytical methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry Analysis of this compound: A Proposed Protocol
Experimental Protocol:
-
Sample Preparation: A dilute solution of the this compound sample is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate. A typical concentration would be in the range of 10-100 µg/mL.
-
Gas Chromatography (GC):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is appropriate for the separation of this compound from potential impurities.
-
Injection: A split/splitless injector is used, with a typical injection volume of 1 µL.
-
Oven Program: A temperature gradient program is employed to ensure good separation. For example, an initial temperature of 100°C held for 1 minute, followed by a ramp of 10°C/minute to 250°C, held for 5 minutes.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
-
-
Mass Spectrometry (MS):
-
Ionization: Electron Ionization (EI) at 70 eV is used to generate characteristic fragment ions.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
-
Detection: The detector is set to scan a mass range that includes the molecular ion of this compound (m/z 258.97) and its expected fragments, as well as potential impurities.
-
Hypothesized Mass Spectrum and Fragmentation
The electron ionization of this compound is expected to produce a molecular ion peak at m/z 258. The fragmentation pattern will likely be dominated by cleavages alpha to the carbonyl group and the loss of the iodine atom.
Predicted Fragmentation Pathways:
-
α-Cleavage: Loss of a CO group (28 Da) from the molecular ion to yield a fragment at m/z 230.
-
Loss of Iodine: Cleavage of the C-I bond, resulting in the loss of an iodine radical (127 Da) and the formation of an indanone cation at m/z 131. This is often a prominent peak for iodo-compounds. A peak at m/z 127 corresponding to the iodine cation (I+) may also be observed.
-
Loss of HI: Elimination of a hydrogen iodide molecule (128 Da) to give a fragment at m/z 130.
-
Benzoyl Cation Formation: Cleavage of the five-membered ring can lead to the formation of a stable benzoyl cation at m/z 105.
Comparison of Analytical Techniques for Purity Confirmation
The choice of analytical technique for purity assessment depends on the specific requirements of the analysis, such as the need for quantitation, the nature of the expected impurities, and the available instrumentation.
| Technique | Principle | Sensitivity | Specificity for this compound Purity | Throughput | Cost (Instrument) |
| Mass Spectrometry (GC-MS) | Separation by GC, ionization and mass analysis | High (ng to pg) | Excellent for identifying impurities by molecular weight and fragmentation pattern. | High | Moderate to High |
| HPLC-UV | Separation by liquid chromatography, detection by UV absorbance | Moderate (µg to ng) | Good for separating isomers and non-volatile impurities. Quantification is straightforward. | High | Moderate |
| GC-FID | Separation by gas chromatography, detection by flame ionization | High (ng) | Good for volatile impurities. Quantification is accurate. Less structural information than MS. | High | Low to Moderate |
| NMR Spectroscopy (¹H, ¹³C) | Nuclear spin transitions in a magnetic field | Low (mg) | Excellent for structural elucidation and identifying impurities with different chemical environments. Quantitative NMR (qNMR) is highly accurate. | Low | High |
Visualizing the Workflow and Decision-Making Process
To further clarify the analytical process, the following diagrams illustrate the experimental workflow for mass spectrometry analysis and a logical approach to selecting the appropriate analytical technique.
A Comparative Guide to the Reactivity of 2-Iodo-1-indanone and 2-Bromo-1-indanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 2-Iodo-1-indanone and 2-Bromo-1-indanone, two key intermediates in organic synthesis and drug discovery. Understanding the relative reactivity of these α-haloketones is crucial for optimizing reaction conditions, improving yields, and designing efficient synthetic routes. This document outlines the theoretical basis for their reactivity differences, provides detailed experimental protocols for their synthesis and comparative kinetic analysis, and presents a framework for organizing experimental data.
Theoretical Background: The Halogen's Role in Reactivity
The reactivity of this compound and 2-Bromo-1-indanone in nucleophilic substitution reactions is primarily dictated by the nature of the halogen atom at the α-position. The key factor governing this reactivity is the leaving group ability of the halide ion. In general, a better leaving group is a species that is more stable on its own.
In the case of halides, iodide (I⁻) is a significantly better leaving group than bromide (Br⁻). This is due to several factors:
-
Polarizability: Iodide is larger and more polarizable than bromide. This means its electron cloud is more easily distorted, which helps to stabilize the developing negative charge in the transition state of a nucleophilic substitution reaction.
-
Basicity: Iodide is a weaker base than bromide. Weaker bases are better leaving groups because they are less likely to re-bond with the carbocation or carbon atom.
Therefore, it is anticipated that this compound will exhibit greater reactivity towards nucleophiles compared to 2-Bromo-1-indanone under similar reaction conditions. This enhanced reactivity can manifest as faster reaction rates and/or higher yields.
Experimental Data: A Comparative Analysis
While direct comparative kinetic data for this compound and 2-Bromo-1-indanone is not extensively available in the literature, the following table provides a template for researchers to populate with their own experimental findings. A detailed protocol for obtaining such data is provided in the subsequent section.
| Parameter | This compound | 2-Bromo-1-indanone | Reference |
| Rate Constant (k) | [Insert experimental value] | [Insert experimental value] | [Cite your experiment] |
| Relative Rate | [Calculate relative to 2-Bromo-1-indanone] | 1 (by definition) | [Cite your experiment] |
| Yield (%) | [Insert experimental value] | [Insert experimental value] | [Cite your experiment] |
| Reaction Time (h) | [Insert experimental value] | [Insert experimental value] | [Cite your experiment] |
Experimental Protocols
Synthesis of 2-Bromo-1-indanone
Materials:
-
1-Indanone
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (initiator)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Sodium bicarbonate (NaHCO₃) solution
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-indanone (1 equivalent) in CCl₄.
-
Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with a saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-Bromo-1-indanone.
Synthesis of this compound
Method 1: Direct Iodination
Materials:
-
1-Indanone
-
Iodine (I₂)
-
Copper(II) oxide (CuO)
-
Methanol (MeOH)
-
Sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-indanone (1 equivalent) in methanol, add iodine (1.2 equivalents) and copper(II) oxide (1 equivalent).
-
Reflux the mixture and monitor the reaction by TLC.
-
After completion, cool the mixture and filter off the solid.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Method 2: Finkelstein Reaction
This method is particularly useful for converting the more readily available 2-Bromo-1-indanone into this compound.
Materials:
-
2-Bromo-1-indanone
-
Sodium iodide (NaI)
-
Acetone
Procedure:
-
Dissolve 2-Bromo-1-indanone (1 equivalent) in dry acetone in a round-bottom flask.
-
Add an excess of sodium iodide (e.g., 3 equivalents).
-
Reflux the mixture. The reaction is driven by the precipitation of sodium bromide, which is insoluble in acetone.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture and filter off the precipitated sodium bromide.
-
Concentrate the filtrate under reduced pressure.
-
The crude this compound can be further purified by recrystallization or column chromatography if necessary.
Comparative Kinetic Analysis of Nucleophilic Substitution
This protocol outlines a general procedure for comparing the rates of reaction of this compound and 2-Bromo-1-indanone with a model nucleophile.
Materials:
-
This compound
-
2-Bromo-1-indanone
-
A suitable nucleophile (e.g., sodium methoxide, piperidine)
-
A suitable solvent (e.g., methanol, acetonitrile)
-
Internal standard for NMR analysis (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
Constant temperature bath or NMR spectrometer with temperature control
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of known concentrations for this compound, 2-Bromo-1-indanone, the chosen nucleophile, and the internal standard in the selected solvent.
-
Reaction Setup:
-
In separate NMR tubes, add a defined volume of the stock solution of either this compound or 2-Bromo-1-indanone.
-
Add a defined volume of the internal standard stock solution to each tube.
-
Place the NMR tubes in a constant temperature bath or directly into the NMR spectrometer set to the desired reaction temperature.
-
-
Initiation of Reaction and Data Acquisition:
-
To initiate the reaction, add a defined volume of the pre-heated nucleophile stock solution to the NMR tube.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
For each spectrum, integrate the signal corresponding to a characteristic proton of the starting material (2-halo-1-indanone) and the internal standard.
-
The concentration of the starting material at each time point can be determined by comparing the integral of its peak to the integral of the internal standard peak.
-
Plot the concentration of the starting material versus time.
-
Determine the initial rate of the reaction from the slope of the curve at t=0.
-
Assuming a pseudo-first-order or second-order reaction, the rate constant (k) can be calculated.
-
-
Comparison: Compare the calculated rate constants for the reactions of this compound and 2-Bromo-1-indanone to determine their relative reactivity.
Visualizations
Reaction Workflow: Synthesis of 2-Halo-1-indanones
Caption: Synthetic routes to 2-Bromo-1-indanone and this compound.
Logical Relationship: Reactivity Comparison
Caption: Factors determining the relative reactivity of 2-halo-1-indanones.
Experimental Workflow: Comparative Kinetic Analysis
Caption: Workflow for the comparative kinetic analysis of 2-halo-1-indanones.
Revolutionizing Ketone Iodination: A Comparative Guide to Modern Reagents
For researchers, scientists, and professionals in drug development, the α-iodination of ketones is a critical transformation in the synthesis of valuable intermediates. While molecular iodine (I₂) has been a long-standing reagent for this purpose, its use is often associated with harsh reaction conditions, low yields, and the generation of hazardous byproducts. This guide provides an objective comparison of modern alternative reagents that offer milder, more efficient, and environmentally benign routes to α-iodoketones, supported by experimental data and detailed protocols.
The traditional method for the α-iodination of ketones involves the use of molecular iodine in the presence of either an acid or a base. However, these methods can suffer from drawbacks such as reversible reactions, low regioselectivity, and the formation of iodoform, particularly under basic conditions. In the quest for more efficient and sustainable synthetic methodologies, several alternative reagents have emerged, offering significant advantages over molecular iodine. This guide focuses on a comparative analysis of three leading alternatives: N-Iodosuccinimide (NIS), Iodine Monochloride (ICl), and a Copper(II) Oxide/Iodine system.
Performance Comparison: Iodination of Acetophenone
To provide a clear and objective comparison, this guide focuses on the α-iodination of a model substrate, acetophenone. The following table summarizes the performance of molecular iodine and its alternatives under optimized conditions.
| Reagent/System | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| Molecular Iodine (I₂) / Copper(II) Oxide (CuO) | Methanol, Reflux (65°C) | 2 hours | 98% | [1][2] |
| N-Iodosuccinimide (NIS) | Acetic Acid/Chloroform, 0°C | 1-6 hours | 85% | [3] |
| Iodine Monochloride (ICl) | Dry Acetone, Room Temp. | 5 hours | Good (Qualitative) | [4] |
| Potassium Iodide (KI) / Potassium Iodate (KIO₃) | Acetic Acid, H₂SO₄, Room Temp. | Not Specified | Good (Qualitative) | |
| Molecular Iodine (I₂) / (Diacetoxyiodo)benzene | Benzene, Room Temp. | 15 hours | Not Specified | |
| Molecular Iodine (I₂) / Hydrogen Peroxide (H₂O₂) | Methanol, Acid catalyst, 45°C | 18 hours | High (Qualitative) | [5][6] |
In-Depth Analysis of Alternative Reagents
Copper(II) Oxide / Iodine: A Highly Efficient and Clean System
Recent studies have highlighted the combination of copper(II) oxide (CuO) and molecular iodine in methanol as a superior method for the α-iodination of aromatic ketones.[1][2][7] This system offers near-quantitative yields under neutral reaction conditions, making it an environmentally friendly alternative to traditional methods that often require strong acids or bases.
The proposed mechanism suggests that CuO plays a multifaceted role. It is believed to act as a catalyst, activating the iodine, and also as a base to neutralize the hydrogen iodide (HI) byproduct, which in turn drives the reaction to completion.
N-Iodosuccinimide (NIS): A Mild and Selective Reagent
N-Iodosuccinimide (NIS) is a widely used electrophilic iodinating agent that offers mild reaction conditions and high selectivity.[3][8] It is particularly useful for substrates that are sensitive to harsh acidic or basic environments. The reaction with ketones typically proceeds via the enol or enolate form, similar to molecular iodine, but often with better control and higher yields of the mono-iodinated product. The reactivity of NIS can be further tuned by the addition of acid catalysts.
Iodine Monochloride (ICl): A Powerful Electrophile
Iodine monochloride (ICl) is a potent electrophilic iodinating agent due to the polarization of the I-Cl bond, which makes the iodine atom highly electrophilic.[4] This increased reactivity allows for the iodination of less reactive ketones and can lead to shorter reaction times. However, its reactivity also necessitates careful control of reaction conditions to avoid side reactions.
Potassium Iodide (KI) / Oxidizing Agent: An In Situ Approach
Systems that generate the iodinating species in situ from potassium iodide (KI) and an oxidizing agent, such as potassium iodate (KIO₃) or Oxone, represent another green alternative. These methods avoid the direct handling of molecular iodine and often proceed under mild conditions. For instance, the combination of KI and KIO₃ in the presence of an acid can effectively iodinate ketones.
Experimental Protocols
General Experimental Workflow for Ketone Iodination
General workflow for the α-iodination of ketones.
Protocol 1: α-Iodination of Acetophenone using CuO/I₂ [2]
-
Reaction Setup: To a solution of acetophenone (5.0 mmol) in anhydrous methanol (20 mL) in a round-bottom flask, add finely powdered copper(II) oxide (5.0 mmol, 0.40 g) and iodine (5.0 mmol, 1.27 g).
-
Reaction: Stir the mixture for 5 minutes at room temperature and then heat to reflux (65°C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material disappears (typically 2 hours).
-
Work-up: After completion, filter the reaction mixture and remove the solvent under reduced pressure. To the residue, add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) (50 mL) to quench any remaining iodine. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Evaporate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.
Protocol 2: α-Iodination of an Aromatic Ketone using N-Iodosuccinimide (NIS) [3]
-
Reaction Setup: Dissolve the aromatic ketone (2.00 mmol) in a mixture of chloroform (6 mL) and acetic acid (6 mL) in a round-bottom flask and cool to 0°C in an ice bath.
-
Reagent Addition: Add N-iodosuccinimide (2.02 mmol, 455 mg) portion-wise to the stirred solution.
-
Reaction: Continue stirring the reaction mixture at 0°C for 1-6 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, neutralize the mixture with a 1 N aqueous solution of sodium hydroxide (NaOH) (10 mL). Extract the product with dichloromethane (2 x 30 mL). Wash the combined organic layers with a saturated aqueous solution of sodium bisulfite (NaHSO₃) (50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate in vacuo.
-
Purification: Purify the crude product by flash chromatography on silica gel.
Reaction Mechanisms
The α-iodination of ketones can proceed through either an acid-catalyzed or a base-catalyzed pathway, both involving the formation of an enol or enolate intermediate, which then attacks the electrophilic iodine source.
Acid-catalyzed α-iodination of a ketone.
Base-catalyzed α-iodination of a ketone.
Conclusion
The development of alternative reagents to molecular iodine for the α-iodination of ketones represents a significant advancement in synthetic organic chemistry. The Copper(II) Oxide/Iodine system stands out for its high efficiency, mild neutral conditions, and green profile, making it an excellent choice for many applications. N-Iodosuccinimide offers a mild and selective alternative, ideal for sensitive substrates. Iodine Monochloride provides a highly reactive option for less reactive ketones. The choice of reagent will ultimately depend on the specific requirements of the synthesis, including substrate compatibility, desired reaction conditions, and scalability. By understanding the advantages and limitations of each method, researchers can select the optimal approach for their synthetic goals, leading to more efficient and sustainable chemical processes.
References
- 1. Highly Efficient and Clean Method for Direct α-Iodination of Aromatic Ketones [organic-chemistry.org]
- 2. sciencemadness.org [sciencemadness.org]
- 3. rsc.org [rsc.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Highly Efficient and Clean Method for Direct α-Iodination of Aromatic Ketones | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
Green chemistry approaches to the synthesis of 2-Iodo-1-indanone
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-iodo-1-indanone, a valuable intermediate in medicinal chemistry and organic synthesis, has traditionally relied on methods that often involve harsh conditions and environmentally persistent reagents. In the pursuit of sustainable chemical manufacturing, several green chemistry approaches have emerged, offering significant advantages in terms of efficiency, safety, and environmental impact. This guide provides an objective comparison of these modern green methods with traditional synthesis routes, supported by experimental data and detailed protocols.
Performance Comparison: Green vs. Traditional Synthesis
The efficiency and environmental footprint of synthetic routes to this compound are critical considerations. The following table summarizes quantitative data for representative green and traditional approaches, which primarily involve the α-iodination of 1-indanone.
| Synthesis Method | Key Reagents/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Advantages | Disadvantages |
| Green Approach 1 | I₂ / 30% aq. H₂O₂ | Solvent-free | 45 | 18 | High (not specified) | Environmentally benign (water is the byproduct), atom economical, solvent-free.[1] | Longer reaction time compared to some methods. |
| Green Approach 2 | I₂ / CuO | Methanol | 65 (Reflux) | 1 | 85 | High yield, short reaction time, neutral conditions, inexpensive and reusable catalyst.[2][3] | Use of a volatile organic solvent (methanol). |
| Traditional Approach | I₂ / Acid Catalyst (e.g., H₂SO₄) | Methanol | Reflux | Variable | Variable | Well-established method. | Use of strong, corrosive acids, potential for side reactions, and generation of hazardous waste.[2] |
Experimental Protocols
Detailed methodologies for the key green synthesis approaches are provided below.
Green Approach 1: Iodination using Iodine and Hydrogen Peroxide (Solvent-Free)
This method represents a highly green process due to the absence of organic solvents and the formation of water as the only byproduct.[1]
Materials:
-
1-Indanone
-
Iodine (I₂)
-
30% aqueous Hydrogen Peroxide (H₂O₂)
Procedure:
-
In a reaction vessel, combine 1-indanone, iodine, and 30% aqueous hydrogen peroxide in a stoichiometric ratio of 1:0.5:0.6.[1]
-
Heat the reaction mixture to 45°C.
-
Maintain the temperature and stir the mixture for 18 hours.
-
Upon completion, the reaction mixture is worked up by adding a 10% aqueous solution of Na₂S₂O₃ to quench the excess iodine.
-
The product, this compound, is then extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product.
-
Purification is achieved by column chromatography or recrystallization.
Green Approach 2: Iodination using Copper(II) Oxide and Iodine in Methanol
This protocol offers a rapid and high-yielding synthesis of this compound under neutral conditions.[2][3]
Materials:
-
1-Indanone
-
Iodine (I₂)
-
Copper(II) Oxide (CuO), finely powdered
-
Anhydrous Methanol
Procedure:
-
To a well-stirred solution of 1-indanone (5.0 mmol) in anhydrous methanol (20 mL), add finely powdered CuO (5.0 mmol) and I₂ (5.0 mmol).[2]
-
Stir the mixture for 5 minutes at room temperature and then heat to reflux (65°C).[3]
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1 hour.[3]
-
After the disappearance of the starting material, filter the mixture to remove the CuO catalyst.
-
Remove the solvent from the filtrate under reduced pressure.
-
To the residue, add a 10% aqueous solution of Na₂S₂O₃ (50 mL) to quench any remaining iodine.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization to obtain this compound.[2]
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of the green and traditional synthesis approaches.
Caption: Workflow of Green and Traditional Synthesis of this compound.
Caption: Principles of Green vs. Traditional Synthesis of this compound.
Conclusion
The adoption of green chemistry principles in the synthesis of this compound offers clear advantages over traditional methods. The use of benign oxidants like hydrogen peroxide or recyclable catalysts such as copper(II) oxide not only improves the environmental profile of the synthesis but also often leads to higher yields and simpler purification procedures. For researchers and drug development professionals, these green approaches provide a more sustainable and efficient pathway to this important chemical intermediate, aligning with the growing demand for environmentally responsible chemical manufacturing.
References
Navigating Reaction Kinetics: A Comparative Guide to HPLC Analysis of Substituted Indanones
For researchers, scientists, and drug development professionals, understanding the kinetics of a chemical reaction is paramount for optimization, scale-up, and ensuring product quality. High-Performance Liquid Chromatography (HPLC) stands out as a powerful analytical technique for monitoring reaction progress and elucidating kinetic parameters. This guide provides a comparative analysis of HPLC methods for studying the reaction kinetics of substituted indanones, using the asymmetric transfer hydrogenation of 3-aryl-indanones as a case study, and discusses potential considerations for analyzing reactions involving compounds like 2-Iodo-1-indanone.
Due to a lack of specific published data on the reaction kinetics of this compound, this guide will draw parallels from the analysis of structurally similar compounds. The principles and methodologies described herein are broadly applicable and can be adapted for the kinetic analysis of various substituted indanone reactions.
The Power of HPLC in Reaction Kinetic Analysis
HPLC is a cornerstone of modern analytical chemistry, offering the ability to separate, identify, and quantify components of a mixture with high resolution and sensitivity. In the context of reaction kinetics, HPLC allows for the precise measurement of the concentration of reactants, intermediates, and products over time. This data is then used to determine reaction rates, rate constants, and reaction orders, providing invaluable insights into the reaction mechanism. An HPLC-based approach offers significant advantages, including the ability to simultaneously track multiple components in a reaction mixture.
Experimental Protocol: A Case Study in Asymmetric Transfer Hydrogenation of 3-Aryl-Indanones
To illustrate the application of HPLC in reaction kinetics, we will consider a representative experimental protocol for monitoring the asymmetric transfer hydrogenation of a substituted 3-aryl-indanone. This reaction is crucial in the synthesis of chiral compounds, and HPLC is instrumental in determining both the conversion and the enantiomeric excess of the product.
Reaction Monitored: Asymmetric transfer hydrogenation of racemic 3-phenyl-1-indanone to cis-3-phenyl-1-indanol.
Methodology:
-
Reaction Setup: The reaction is initiated by combining the 3-phenyl-1-indanone substrate, a suitable catalyst (e.g., a chiral ruthenium complex), and a hydrogen donor in an appropriate solvent at a controlled temperature.
-
Sampling: Aliquots are withdrawn from the reaction mixture at specific time intervals.
-
Quenching: The reaction in the aliquot is immediately quenched to stop any further transformation. This can be achieved by rapid cooling and/or the addition of a quenching agent.
-
Sample Preparation: The quenched aliquot is diluted with a suitable solvent (typically the mobile phase) and filtered to remove any particulate matter before injection into the HPLC system.
-
HPLC Analysis: The prepared sample is injected into an HPLC system equipped with a chiral stationary phase column to separate the enantiomers of the reactant and product.
Data Presentation: Tracking Reaction Progress
The quantitative data obtained from the HPLC analysis can be summarized in a table to provide a clear overview of the reaction progress.
| Time (minutes) | Concentration of (S)-3-phenyl-1-indanone (mM) | Concentration of (R)-3-phenyl-1-indanone (mM) | Concentration of (1R,3R)-cis-3-phenyl-1-indanol (mM) | Conversion (%) | Enantiomeric Excess (ee%) |
| 0 | 50.0 | 50.0 | 0.0 | 0 | 0 |
| 10 | 45.2 | 35.8 | 19.0 | 19.0 | 95.8 |
| 30 | 38.1 | 20.5 | 41.4 | 41.4 | 96.2 |
| 60 | 29.5 | 8.3 | 62.2 | 62.2 | 96.5 |
| 120 | 15.7 | 1.1 | 83.2 | 83.2 | 97.4 |
| 240 | 3.2 | 0.1 | 96.7 | 96.7 | 99.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
HPLC Method Parameters
The success of the kinetic analysis is highly dependent on the HPLC method. Below are typical parameters for the analysis of 3-aryl-indanones.
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Chiral stationary phase (e.g., Chiralcel OD-H, 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Visualizing the Workflow and Kinetic Analysis
To better understand the experimental process and the logic of data analysis, the following diagrams are provided.
Caption: Experimental workflow for HPLC-based reaction kinetic analysis.
Caption: Logical flow for determining reaction kinetics from HPLC data.
Alternative Methods and Considerations
While HPLC is a powerful tool, other techniques can also be employed for reaction kinetic analysis.
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. The principles of kinetic analysis are similar to HPLC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides real-time structural information and can be used to monitor the disappearance of reactants and the appearance of products directly in the reaction vessel.
-
UV-Vis Spectroscopy: Applicable for reactions involving chromophoric species where changes in absorbance can be directly correlated with concentration.
For a compound like This compound , which is an α-haloketone, specific considerations are necessary. These compounds are known to be reactive and may undergo side reactions such as nucleophilic substitution or elimination. When developing an HPLC method for such a compound, it is crucial to ensure the stability of the analyte during the analysis. The choice of mobile phase and column temperature should be carefully optimized to prevent on-column degradation.
Conclusion
A Comparative Guide to FTIR Analysis: Identifying Functional Groups in 2-Iodo-1-indanone
This guide provides a comprehensive comparison of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of 2-Iodo-1-indanone with its parent compound, 1-indanone. The objective is to facilitate the identification of key functional groups and understand the influence of iodine substitution on the vibrational frequencies of the indanone core. This information is particularly valuable for researchers, scientists, and professionals in drug development for characterization and quality control.
Comparative Analysis of Functional Groups
The introduction of an iodine atom at the 2-position of the 1-indanone structure is expected to induce shifts in the vibrational frequencies of neighboring functional groups due to electronic and steric effects. The primary regions of interest in the FTIR spectrum include the carbonyl stretching, aromatic and aliphatic C-H stretching, and the carbon-iodine stretching frequencies.
Below is a table summarizing the expected FTIR absorption bands for this compound in comparison to the experimentally observed bands for 1-indanone.
| Functional Group | Bond Type | Expected Wavenumber (cm⁻¹) in this compound | Observed Wavenumber (cm⁻¹) in 1-Indanone | Characteristics |
| Aromatic C-H | C-H stretch | 3100-3000 | ~3070 | Medium to weak, sharp peaks |
| Aliphatic C-H | C-H stretch | 3000-2850 | ~2900 | Medium, sharp peaks |
| Carbonyl | C=O stretch | 1710-1690 | ~1712[1] | Strong, sharp peak |
| Aromatic C=C | C=C stretch | 1600-1450 | ~1600, ~1470 | Medium to strong, sharp peaks |
| Carbon-Iodine | C-I stretch | 600-500[2] | N/A | Medium to strong, sharp peak |
| Aromatic C-H bend | C-H oop | 900-675[3] | ~750 | Strong, sharp peak |
The carbonyl (C=O) stretching frequency in this compound is anticipated to be slightly lower than that of 1-indanone.[1] This is due to the electron-withdrawing nature of the iodine atom, which can influence the electron density of the carbonyl group. The most significant difference is the expected appearance of a C-I stretching vibration in the fingerprint region, typically between 600 and 500 cm⁻¹.[2]
Experimental Protocol: FTIR Analysis of Solid Samples
This protocol outlines the procedure for obtaining an FTIR spectrum of a solid sample, such as this compound, using the Attenuated Total Reflectance (ATR) technique.
Objective: To acquire a high-quality FTIR spectrum of a solid organic compound for functional group identification.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., Bruker Tensor 27 FT-IR)
-
Spatula
-
Sample of this compound
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer and ATR accessory are clean and calibrated.
-
Record a background spectrum to account for atmospheric CO₂ and water vapor.
-
-
Sample Preparation:
-
Place a small, representative amount of the solid this compound sample onto the ATR crystal using a clean spatula.
-
Ensure the entire surface of the crystal is covered to obtain a strong signal.
-
-
Spectrum Acquisition:
-
Apply pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the FTIR spectrum over the desired range, typically 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the acquired spectrum using the spectrometer's software. This may include baseline correction and smoothing.
-
Identify the wavenumbers of the major absorption peaks.
-
Correlate the observed peaks with known functional group absorption frequencies to identify the chemical structure.[4]
-
-
Cleaning:
-
After analysis, clean the ATR crystal thoroughly with a solvent-moistened, lint-free wipe to remove all traces of the sample.
-
Workflow for Functional Group Identification
The following diagram illustrates the logical workflow for identifying the functional groups in an unknown sample and confirming its identity as this compound using FTIR spectroscopy.
Caption: Workflow for the identification of this compound using FTIR spectroscopy.
References
A Comparative Analysis of Lewis Acid Catalysts in Indanone Synthesis via Intramolecular Friedel-Crafts Acylation
For researchers, scientists, and professionals in drug development, the synthesis of the 1-indanone core is a critical step in the creation of a wide range of biologically active molecules. The intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their derivatives stands as a cornerstone method for this transformation. The choice of the Lewis acid catalyst is paramount, significantly influencing reaction efficiency, substrate scope, and reaction conditions. This guide provides an objective comparison of key Lewis acid catalysts—Aluminum Chloride (AlCl₃), Niobium Pentachloride (NbCl₅), and Terbium (III) Triflate (Tb(OTf)₃)—supported by experimental data to inform catalyst selection.
The intramolecular Friedel-Crafts acylation is a classic and effective method for the synthesis of 1-indanones, proceeding through an electrophilic aromatic substitution pathway.[1] The reaction can be carried out directly from 3-arylpropanoic acids or via a two-step process involving the conversion of the carboxylic acid to a more reactive acyl chloride.[1][2] The efficacy of this cyclization is heavily dependent on the Lewis acid catalyst employed, which activates the acylating agent.
Comparative Performance of Lewis Acid Catalysts
The selection of a Lewis acid catalyst for indanone synthesis involves a trade-off between reactivity, reaction conditions, and catalyst handling. Traditional Lewis acids like Aluminum Chloride (AlCl₃) are highly effective but often require stoichiometric amounts and harsh conditions.[3] Modern alternatives, such as Niobium Pentachloride (NbCl₅) and Lanthanide Trifates like Terbium (III) Triflate (Tb(OTf)₃), offer milder reaction conditions and catalytic activity.[1][4]
Below is a summary of the performance of these three catalysts in the synthesis of 1-indanone from 3-phenylpropanoic acid or its corresponding acyl chloride.
| Catalyst | Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| AlCl₃ | 3-Phenylpropionyl chloride | Stoichiometric (>=100) | Benzene | Reflux | Not Specified | 90 | [1] |
| NbCl₅ | 3-Phenylpropanoic acid | Stoichiometric | Dichloromethane | Room Temperature | 24 | 85 | [4] |
| Tb(OTf)₃ | 3-Phenylpropanoic acid | 10 | o-Dichlorobenzene | 250 | 10 | 74 | [1][5] |
Experimental Protocols
Detailed methodologies for the synthesis of 1-indanone using each of the compared Lewis acid catalysts are provided below.
Protocol 1: 1-Indanone Synthesis using Aluminum Chloride (AlCl₃)
This protocol describes the cyclization of 3-phenylpropionyl chloride, which is typically prepared from 3-phenylpropanoic acid and a chlorinating agent like thionyl chloride.
Materials:
-
3-Phenylpropionyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Benzene
-
Crushed ice
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, a solution of 3-phenylpropionyl chloride in anhydrous benzene is prepared.
-
The solution is cooled in an ice bath, and anhydrous aluminum chloride is added portion-wise with stirring.
-
After the addition is complete, the reaction mixture is brought to reflux and heated until the reaction is complete (monitored by TLC).
-
The reaction mixture is then cooled and carefully poured onto crushed ice and concentrated HCl.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by distillation or chromatography to yield 1-indanone.[1]
Protocol 2: 1-Indanone Synthesis using Niobium Pentachloride (NbCl₅)
This protocol outlines the direct cyclization of 3-phenylpropanoic acid at room temperature.
Materials:
-
3-Phenylpropanoic acid
-
Niobium Pentachloride (NbCl₅)
-
Anhydrous Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 3-phenylpropanoic acid in anhydrous dichloromethane under an inert atmosphere, Niobium Pentachloride is added at room temperature.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
Upon completion of the reaction, the mixture is quenched by the slow addition of a saturated sodium bicarbonate solution.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.
-
The solvent is evaporated under reduced pressure, and the resulting residue is purified by column chromatography on silica gel to afford 1-indanone.[4]
Protocol 3: 1-Indanone Synthesis using Terbium (III) Triflate (Tb(OTf)₃)
This protocol describes the high-temperature, direct cyclization of 3-phenylpropanoic acid.
Materials:
-
3-Phenylpropanoic acid
-
Terbium (III) Triflate (Tb(OTf)₃)
-
o-Dichlorobenzene
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
A mixture of 3-phenylpropanoic acid and Terbium (III) Triflate (10 mol%) in o-dichlorobenzene is placed in a sealed tube.
-
The reaction mixture is heated to 250 °C and stirred for 10 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to give 1-indanone.[1][5]
Reaction Mechanisms and Workflows
The intramolecular Friedel-Crafts acylation for indanone synthesis proceeds through a well-established electrophilic aromatic substitution mechanism. The Lewis acid plays a crucial role in activating the carboxylic acid or acyl chloride, facilitating the generation of a key acylium ion intermediate.
Experimental Workflow
The general experimental workflow for the synthesis of 1-indanone via intramolecular Friedel-Crafts acylation is depicted below.
References
- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
Validating the Structure of 2-Iodo-1-indanone: A Comparative Guide to 2D NMR and Alternative Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of synthetic intermediates is a cornerstone of modern drug discovery and development. For novel compounds such as 2-Iodo-1-indanone, a substituted indanone derivative with potential applications in medicinal chemistry, unambiguous structural validation is paramount. This guide provides an in-depth comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy with alternative analytical methods for the structural confirmation of this compound and its analogs.
Unambiguous Structure Determination with 2D NMR Spectroscopy
Two-dimensional NMR techniques are powerful tools for determining the intricate connectivity of atoms within a molecule, providing a detailed structural blueprint. The primary 2D NMR experiments for the structural validation of small organic molecules like this compound are COSY, HSQC, and HMBC.
Correlation Spectroscopy (COSY) reveals proton-proton (¹H-¹H) couplings, identifying adjacent protons in the molecular structure. In the context of this compound, COSY would be instrumental in confirming the connectivity within the aromatic ring and the aliphatic backbone.
Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms (¹H-¹³C). This experiment is crucial for assigning the proton signals to their corresponding carbon atoms, providing a clear picture of the C-H framework.
Heteronuclear Multiple Bond Correlation (HMBC) identifies long-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule, such as connecting the carbonyl group and the iodine-bearing carbon to the rest of the indanone scaffold.
Predicted 2D NMR Data for a 2-Substituted-1-indanone Analog
Table 1: Predicted ¹H-¹H COSY Correlations for a 2-Substituted-1-indanone
| Proton (δ, ppm) | Correlating Proton(s) (δ, ppm) |
| H-2 | H-3a, H-3b |
| H-3a | H-2, H-3b |
| H-3b | H-2, H-3a |
| H-4 | H-5 |
| H-5 | H-4, H-6 |
| H-6 | H-5, H-7 |
| H-7 | H-6 |
Table 2: Predicted ¹H-¹³C HSQC Correlations for a 2-Substituted-1-indanone
| Carbon (δ, ppm) | Correlating Proton(s) (δ, ppm) |
| C-2 | H-2 |
| C-3 | H-3a, H-3b |
| C-4 | H-4 |
| C-5 | H-5 |
| C-6 | H-6 |
| C-7 | H-7 |
Table 3: Predicted ¹H-¹³C HMBC Correlations for a 2-Substituted-1-indanone
| Proton (δ, ppm) | Correlating Carbon(s) (δ, ppm) |
| H-2 | C-1, C-3, C-3a |
| H-3a, H-3b | C-1, C-2, C-3a, C-7a |
| H-4 | C-5, C-6, C-7a |
| H-7 | C-5, C-6, C-7a |
Alternative Analytical Techniques for Structural Validation
While 2D NMR provides the most detailed structural information, other analytical techniques can offer complementary data for validation and purity assessment.
Table 4: Comparison of Analytical Techniques for the Validation of this compound
| Technique | Principle | Information Provided | Advantages | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Nuclear magnetic resonance, measures through-bond correlations between nuclei. | Detailed atomic connectivity, unambiguous structure elucidation. | Provides a complete structural map of the molecule. | Requires larger sample amounts, longer acquisition times. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and partitioning behavior, followed by mass analysis. | Molecular weight and fragmentation pattern. | High sensitivity and selectivity for volatile and thermally stable compounds.[1][2] | Not suitable for non-volatile or thermally labile compounds; does not provide detailed connectivity information. |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their differential partitioning between a stationary and a mobile phase. | Purity assessment, separation of isomers. | Versatile for a wide range of compounds, including non-volatile and thermally labile ones. | Does not inherently provide structural information beyond retention time. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal of the compound. | Precise three-dimensional arrangement of atoms in the solid state. | Provides the absolute and unambiguous molecular structure. | Requires a suitable single crystal, which can be challenging to grow. |
Experimental Protocols
2D NMR Spectroscopy
Sample Preparation: A sample of the 2-substituted-1-indanone (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) and transferred to an NMR tube.
Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
COSY Experiment: A standard gradient-selected COSY (gCOSY) pulse sequence is used. Key parameters include a spectral width covering all proton signals, a sufficient number of increments in the indirect dimension for adequate resolution, and an appropriate number of scans per increment to achieve a good signal-to-noise ratio.
HSQC Experiment: A standard gradient-selected HSQC (gHSQC) pulse sequence is employed. The spectral widths in both the proton and carbon dimensions are set to encompass all relevant signals. The one-bond coupling constant (¹JCH) is typically set to an average value of 145 Hz.
HMBC Experiment: A standard gradient-selected HMBC (gHMBC) pulse sequence is utilized. The long-range coupling constant is optimized to observe 2- and 3-bond correlations, typically in the range of 7-10 Hz.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to an appropriate concentration.
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: Typically 250 °C.
-
Oven Program: A temperature gradient is used to separate the components, for example, starting at 50 °C and ramping to 280 °C.
-
Carrier Gas: Helium at a constant flow rate.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scanned from a low to a high m/z ratio (e.g., 40-400 amu) to detect the molecular ion and characteristic fragments.
Visualization of the 2D NMR Validation Workflow
The logical flow of information from 2D NMR experiments to the final validated structure is a critical process for researchers.
Caption: A flowchart illustrating the process of 2D NMR data acquisition and interpretation for structural validation.
References
Safety Operating Guide
Proper Disposal of 2-Iodo-1-indanone: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 2-Iodo-1-indanone, a halogenated organic compound, is crucial for maintaining laboratory safety and ensuring environmental protection. Adherence to established protocols and regulatory guidelines is mandatory. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. Always refer to the Safety Data Sheet (SDS) for detailed safety information.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.
-
Handling: Avoid creating dust. Handle the compound in a well-ventilated area, preferably within a fume hood, to prevent inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly sealed.
Chemical Incompatibility
To prevent hazardous reactions, this compound waste must be segregated from incompatible materials. While specific reactivity data for this compound is limited, general guidelines for halogenated compounds suggest avoiding contact with:
-
Strong oxidizing agents
-
Strong bases
-
Metals
It is critical to not mix halogenated organic waste with non-halogenated waste streams to ensure proper disposal and to prevent potentially dangerous chemical reactions.[1][2]
Step-by-Step Disposal Protocol
The standard and required method for the disposal of this compound is through a licensed hazardous waste disposal company. This ensures compliance with environmental regulations such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[3]
-
Waste Identification and Segregation:
-
Packaging for Disposal:
-
Use a compatible, leak-proof container with a secure lid for waste accumulation. The original product container is often a suitable choice.
-
Ensure the container is in good condition and properly labeled.
-
-
Accumulation in a Satellite Accumulation Area (SAA):
-
Engaging a Licensed Disposal Company:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all necessary information for safe handling and transport.
-
Spill and Contamination Cleanup
In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.
-
Containment: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.
-
Cleanup: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Thoroughly clean the spill area. All cleaning materials and contaminated PPE must be disposed of as hazardous waste.
Quantitative Data for Disposal
The available Safety Data Sheets and chemical literature for this compound do not provide specific quantitative data, such as concentration thresholds, that would alter the disposal method. Therefore, any amount of this compound waste should be treated as hazardous and disposed of according to the procedures outlined above.
| Parameter | Value | Source |
| Concentration Threshold for Hazardous Waste Classification | Not specified. Treat all quantities as hazardous waste. | SDS |
| Reportable Quantity (RQ) | No data available | SDS |
| Ecotoxicity Data | No data available | SDS |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. needle.tube [needle.tube]
- 4. scienceready.com.au [scienceready.com.au]
- 5. MedicalLab Management Magazine [medlabmag.com]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
